3-pyrrolidin-1-yladamantan-1-ol hydrochloride chemical structure
Executive Summary 3-pyrrolidin-1-yladamantan-1-ol hydrochloride (CAS: 1052406-65-1) is a bifunctionalized adamantane derivative characterized by a rigid tricyclic cage structure substituted at the bridgehead positions (1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-pyrrolidin-1-yladamantan-1-ol hydrochloride (CAS: 1052406-65-1) is a bifunctionalized adamantane derivative characterized by a rigid tricyclic cage structure substituted at the bridgehead positions (1 and 3).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents, NMDA receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.
The molecule combines the lipophilic, space-filling properties of the adamantane "bullet" with a polar hydroxyl group and a basic pyrrolidine moiety. This amphiphilic nature allows it to interact with hydrophobic pockets in proteins while maintaining aqueous solubility, making it an ideal candidate for central nervous system (CNS) drug delivery and ion channel modulation.
Part 1: Structural Characterization & Physiochemical Properties
The core of the molecule is the adamantane cage (
), a diamondoid structure consisting of four connected cyclohexane rings in the chair conformation. This rigidity prevents metabolic oxidation at secondary carbons, directing metabolic stability and specificity.
Soluble in Water, DMSO, Methanol; Insoluble in Hexane
pKa (Calc.)
~10.5 (Pyrrolidine nitrogen)
Structural Analysis[6]
Bridgehead 1 (
): Substituted with a hydroxyl group (-OH). This provides a hydrogen bond donor/acceptor site, increasing polarity and reducing the extreme lipophilicity of the parent adamantane.
Bridgehead 3 (
): Substituted with a pyrrolidine ring via the nitrogen atom. The tertiary amine acts as a proton acceptor. In the hydrochloride salt form, this nitrogen is protonated (), forming a stable ionic lattice.
Symmetry: The molecule possesses a
plane of symmetry passing through , , and the atoms connecting them, rendering specific protons enantiotopic in NMR analysis.
Part 2: Synthetic Pathways
The synthesis of 1,3-disubstituted adamantanes requires overcoming the steric hindrance of the cage structure. Direct
substitution is geometrically impossible at bridgehead carbons. Therefore, reactions proceed via mechanisms involving stable tertiary carbocation intermediates.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from adamantane to the target hydrochloride salt.
Detailed Experimental Protocol
This protocol describes the conversion of 1,3-dibromoadamantane to the target compound.[2][3]
Procedure: Dissolve dibromide in acetone. Add dilute sulfuric acid and silver sulfate. Heat to reflux for 4 hours. The mechanism involves the formation of a bridgehead carbocation assisted by silver (halogen abstraction).
Workup: Filter off AgBr precipitate. Concentrate the filtrate. Extract with chloroform.
Yield: ~65-70% of 1-bromo-3-adamantanol.
Step 2: Nucleophilic Substitution (Amination)
Note: This step requires high thermal energy to generate the carbocation at the bridgehead.
Reagents: 1-Bromo-3-adamantanol (10 g), Pyrrolidine (30 mL, excess acts as solvent and base).
Procedure: Place reactants in a heavy-walled pressure vessel (sealed tube). Heat to 140°C for 12–18 hours.
Mechanism: Thermal generation of the 3-hydroxy-1-adamantyl cation, followed by capture by the nucleophilic nitrogen of pyrrolidine.
Workup: Cool to room temperature. Evaporate excess pyrrolidine under reduced pressure. Dissolve residue in
and wash with 10% NaOH (to remove unreacted bromide salts). Dry organic layer over .
Step 3: Salt Formation
Dissolve the crude free base in minimal dry ethanol or diethyl ether.
Add 2M HCl in diethyl ether dropwise at 0°C until pH < 3.
Precipitate forms immediately. Filter and wash with cold ether.
Recrystallization: Isopropanol/Acetone mixture.
Part 3: Biological Context & Pharmacophore Analysis
The "Lipophilic Bullet" Effect
Adamantane derivatives are often described as "lipophilic bullets."[4] The adamantane cage (
) allows the drug to penetrate the Blood-Brain Barrier (BBB) efficiently. However, unsubstituted adamantane is too lipophilic and gets trapped in lipid bilayers.
Modification: Adding the hydroxyl group (Position 1) lowers the LogP to a druggable range (~1.5–2.5).
Targeting: The pyrrolidine amine mimics the basic nitrogen found in many neurotransmitters, facilitating binding to the PCP site of the NMDA receptor or the sigma-1 receptor .
Structure-Activity Relationship (SAR) Diagram
Figure 2: Pharmacophore dissection highlighting the functional role of each structural component.
Part 4: Analytical Protocols
To validate the synthesis of 3-pyrrolidin-1-yladamantan-1-ol HCl, the following analytical criteria must be met.
Proton NMR (
-NMR)
Solvent:
or .
Key Signals:
1.5–2.2 ppm: Adamantane cage protons (multiplets, typically overlapping). Integration should correspond to 14 protons.
1.9 ppm: Pyrrolidine -protons (4H).
3.0–3.5 ppm: Pyrrolidine -protons (4H) adjacent to nitrogen. In the salt form, these shift downfield due to the positive charge.
10.5+ ppm: Broad singlet for (exchangeable with ).
Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
Mobile Phase: Gradient Acetonitrile : Water (with 0.1% TFA).
Detection: UV at 210 nm (weak absorption due to lack of chromophore) or ELSD (Evaporative Light Scattering Detector) which is preferred for non-UV active adamantanes.
References
Sigma-Aldrich. (n.d.). 3-Pyrrolidin-1-yladamantan-1-ol hydrochloride Product Page. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1052406-65-1. Retrieved from
Wanka, L., et al. (2013).[4] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[4] Retrieved from
Villhauer, E. B., et al. (2003).[5] 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor.[5] Journal of Medicinal Chemistry, 46(13), 2774-2789.[5] (Describes the amino-alcohol scaffold). Retrieved from
Google Patents. (2010). Method for synthesizing 3-amino-1-adamantanol (CN101747212B). Retrieved from
Navigating the Chemical Maze: A Technical Guide to CAS Numbers for 3-Pyrrolidin-1-yladamantan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of chemical research and drug development, precise identification of novel molecular entities is paramount. The Chemical Abstract...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical research and drug development, precise identification of novel molecular entities is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and universal identifier for chemical substances, ensuring clarity and consistency in scientific communication, regulatory submissions, and intellectual property claims. This in-depth technical guide provides a comprehensive overview of the CAS numbering system as it pertains to derivatives of the promising scaffold, 3-pyrrolidin-1-yladamantan-1-ol.
The adamantane cage, a rigid and lipophilic hydrocarbon, has long been recognized as a privileged structure in medicinal chemistry, lending favorable pharmacokinetic properties to a variety of therapeutic agents. Its combination with the versatile pyrrolidine ring, a common motif in many biologically active compounds, has given rise to a class of molecules with significant potential. 3-Pyrrolidin-1-yladamantan-1-ol represents a core structure from which a multitude of derivatives can be synthesized to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
This guide will delve into the nuances of how structural modifications to this core scaffold impact CAS number assignment. It will further provide a detailed, field-proven protocol for the synthesis of a novel derivative and the subsequent steps required to obtain a unique CAS Registry Number®, empowering researchers to confidently navigate this critical aspect of chemical innovation.
The Foundation: CAS Number of the Parent Compound
The journey into the chemical space of 3-pyrrolidin-1-yladamantan-1-ol derivatives begins with the unambiguous identification of the parent compound. The hydrochloride salt of this core structure is registered with the following CAS number:
Compound Name
CAS Number
3-Pyrrolidin-1-yladamantan-1-ol hydrochloride
1052406-65-1
This unique identifier serves as the reference point for all subsequent derivatives. Any modification to this core structure, no matter how minor, will necessitate the assignment of a new, distinct CAS number.
The Logic of Derivatization and CAS Number Assignment
A CAS Registry Number® is assigned to a substance when it is entered into the CAS REGISTRY® database.[1] These numbers are assigned in sequential order to new and unique substances identified by CAS scientists.[1] The number itself has no inherent chemical significance but serves as an unambiguous link to a specific chemical structure.[2]
For derivatives of 3-pyrrolidin-1-yladamantan-1-ol, this means that any alteration to the molecule, including but not limited to:
Substitution on the pyrrolidine ring: Introducing alkyl, aryl, or functional groups at any of the available positions on the pyrrolidine ring.
Modification of the adamantane hydroxyl group: Etherification, esterification, or replacement of the hydroxyl group with other functionalities.
Substitution on the adamantane cage: Addition of substituents at other positions on the adamantane skeleton.
Changes in stereochemistry: The specific stereoisomer of a chiral center will have a unique CAS number.
Each of these modifications results in a new chemical entity that requires its own CAS number. To illustrate this principle, consider the following examples of related structures containing both adamantane and pyrrolidine moieties, and their unique CAS numbers:
As is evident from this table, even though these molecules share the core adamantane and pyrrolidine scaffolds, their distinct structural features warrant unique CAS numbers.
Caption: Structural modifications to the core 3-pyrrolidin-1-yladamantan-1-ol scaffold result in new chemical entities, each requiring a unique CAS number.
Experimental Protocol: Synthesis and Characterization of a Novel Derivative
The following is a representative, step-by-step methodology for the synthesis of a novel derivative, a prerequisite for obtaining a new CAS number. This protocol describes the synthesis of 1-ethoxy-3-pyrrolidin-1-yladamantane, a hypothetical derivative where the hydroxyl group of the parent compound is etherified.
Objective: To synthesize and characterize 1-ethoxy-3-pyrrolidin-1-yladamantane.
Materials:
3-Pyrrolidin-1-yladamantan-1-ol hydrochloride
Sodium hydride (NaH), 60% dispersion in mineral oil
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation of the Alkoxide:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-pyrrolidin-1-yladamantan-1-ol hydrochloride (1.0 eq).
Add anhydrous THF to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Etherification:
Cool the reaction mixture back to 0 °C.
Add ethyl iodide (1.5 eq) dropwise via a syringe.
Allow the reaction to warm to room temperature and stir overnight.
Work-up and Purification:
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 1-ethoxy-3-pyrrolidin-1-yladamantane.
Characterization:
For the unambiguous identification of the newly synthesized compound, which is essential for CAS number registration, a comprehensive suite of analytical techniques must be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Elemental Analysis: To determine the elemental composition of the compound.
Workflow for Obtaining a New CAS Number
Once a novel derivative of 3-pyrrolidin-1-yladamantan-1-ol has been synthesized and rigorously characterized, the following workflow should be followed to obtain a new CAS Registry Number.
Caption: The workflow for obtaining a new CAS number for a novel chemical compound.
Step-by-Step Guide to CAS Number Application:
Gather Required Information: Before initiating the process, compile all necessary information about the new chemical substance. This includes:
Unambiguous Chemical Structure: A clear and accurate representation of the molecule.
Systematic Chemical Name: The IUPAC name of the compound.
Spectroscopic and Analytical Data: The complete characterization data (NMR, MS, IR, elemental analysis) that confirms the structure.
Relevant Literature (if any): Any publications or patents that describe the synthesis or properties of the compound.
Contact CAS Registry Services℠: The Chemical Abstracts Service provides a dedicated service for the registration of new substances.[3] You can initiate the process by contacting them through their official website.
Complete the Submission Form: CAS will provide a submission form that needs to be completed with all the required information. Be as detailed and accurate as possible to avoid delays in the registration process.
Submission and Review: Submit the completed form and all supporting documentation to CAS. Their team of expert scientists will review the information to verify the uniqueness and correctness of the chemical structure.
Assignment of CAS Number: Upon successful review and verification, CAS will assign a new, unique CAS Registry Number to your novel derivative of 3-pyrrolidin-1-yladamantan-1-ol.
Conclusion
The CAS number is an indispensable tool in the arsenal of any researcher or drug development professional. For those working with the promising 3-pyrrolidin-1-yladamantan-1-ol scaffold, a thorough understanding of how CAS numbers are assigned to its derivatives is crucial for effective research, communication, and regulatory compliance. By following the principles and protocols outlined in this guide, scientists can confidently navigate the process of synthesizing, characterizing, and registering novel compounds, thereby contributing to the advancement of chemical science and the development of new therapeutic agents.
References
CAS. (n.d.). CAS Registry Services℠. Retrieved from [Link]
An In-depth Technical Guide to 1-(3-hydroxy-1-adamantyl)pyrrolidine HCl Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-hydroxy-1-adamantyl)pyrrolidine hydrochloride. Synthesizing data from structurally related compounds and foundational principles of medicinal chemistry, this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 1-(3-hydroxy-1-adamantyl)pyrrolidine hydrochloride. Synthesizing data from structurally related compounds and foundational principles of medicinal chemistry, this document offers critical insights for researchers, scientists, and professionals engaged in drug discovery and development. The content herein is structured to deliver not just procedural steps, but the scientific rationale underpinning them, ensuring a robust and applicable understanding of this novel chemical entity.
Introduction: A Molecule of Privileged Scaffolds
1-(3-hydroxy-1-adamantyl)pyrrolidine hydrochloride integrates two "privileged scaffolds" in medicinal chemistry: the adamantane cage and the pyrrolidine ring. This unique combination suggests a significant potential for novel pharmacological applications.
The adamantane moiety , a rigid, lipophilic, tricyclic hydrocarbon, has been a cornerstone in drug design since the discovery of amantadine's antiviral properties in the 1960s.[1][2] Its three-dimensional structure and lipophilicity are known to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, improving their ability to cross the blood-brain barrier and increasing their metabolic stability.[1][3] Adamantane derivatives have found clinical success in a range of therapeutic areas, including viral infections, neurodegenerative disorders like Alzheimer's disease (e.g., Memantine), and type 2 diabetes (e.g., Vildagliptin).[3][4][5]
The pyrrolidine ring , a five-membered saturated heterocycle, is a common feature in a vast array of natural products and synthetic drugs.[6][7] Its structural properties allow it to serve as a versatile scaffold for introducing diverse functionalities, influencing a compound's solubility, polarity, and ability to interact with biological targets. Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant and neuroprotective effects.[8]
The combination of these two scaffolds in 1-(3-hydroxy-1-adamantyl)pyrrolidine hydrochloride suggests a compound with potentially favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making it a compelling candidate for further investigation in drug discovery programs.[3]
Expected to be soluble in water and polar organic solvents
The hydrochloride salt form increases aqueous solubility.[11]
CAS Number
Not assigned or not publicly available
-
Safety and Hazard Information
Disclaimer: The following safety information is extrapolated from the known hazards of structurally related compounds, namely pyrrolidine, its hydrochloride salt, and amantadine hydrochloride. A comprehensive risk assessment should be conducted prior to handling this compound.
Hazard Identification
Based on its components, 1-(3-hydroxy-1-adamantyl)pyrrolidine HCl salt should be handled as a hazardous substance.
Pyrrolidine Component: Pyrrolidine is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[12][13]
Adamantane Amine Component: Amantadine HCl is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[14][15]
Globally Harmonized System (GHS) Classification (Predicted):
H361: Suspected of damaging fertility or the unborn child[15]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11][15]
Eye Contact
Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][11]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][14]
Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory when handling this compound.
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][18]
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.[10][18]
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for high concentrations or emergency situations.[18]
Work Environment: Work should be conducted in a well-ventilated chemical fume hood.[16] An emergency eyewash station and safety shower must be readily accessible.[10]
Handling, Storage, and Disposal
Safe Handling
Avoid all personal contact. Do not breathe dust, vapor, mist, or gas.[9][17]
Use spark-proof tools and explosion-proof equipment if handling in a manner that could generate dust clouds.[11]
Dispose of this substance and its container at a licensed hazardous-waste disposal facility.[9][19]
Do not allow the product to enter drains or waterways.[20]
Potential Applications and Biological Activity
The structural similarity to Vildagliptin (1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, is noteworthy.[21][22][23][24] The 3-hydroxy-1-adamantyl group is a key feature of Vildagliptin, contributing to its efficacy and pharmacokinetic profile.[21] This suggests that 1-(3-hydroxy-1-adamantyl)pyrrolidine HCl salt could be investigated as a potential modulator of DPP-4 or other related enzymes.
Furthermore, adamantane derivatives are well-known for their neuroprotective effects, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists.[4] The pyrrolidine scaffold is also present in various CNS-active compounds.[8] Therefore, exploring the neurological and psychopharmacological activity of this compound would be a logical avenue for research.
Synthetic Workflow (Proposed)
A plausible synthetic route to 1-(3-hydroxy-1-adamantyl)pyrrolidine HCl salt can be envisioned through reductive amination, a common and robust method for forming C-N bonds.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-adamantanol (1.0 eq) and pyrrolidinone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reagent for reductive aminations.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(3-hydroxy-1-adamantyl)pyrrolidine free base.
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the final product, 1-(3-hydroxy-1-adamantyl)pyrrolidine HCl salt.
Workflow Diagram
Caption: Proposed synthetic workflow for 1-(3-hydroxy-1-adamantyl)pyrrolidine HCl.
Conclusion
1-(3-hydroxy-1-adamantyl)pyrrolidine hydrochloride is a compound of significant interest, bridging the advantageous structural features of adamantane and pyrrolidine scaffolds. While a dedicated Material Safety Data Sheet is not publicly available, a thorough analysis of its constituent moieties provides a solid foundation for its safe handling, storage, and investigation. Its structural relationship to known bioactive molecules, particularly in the realms of metabolic and neurological disorders, underscores its potential as a valuable tool for drug discovery and development. Researchers are advised to proceed with caution, employing the safety protocols outlined in this guide, and to conduct thorough characterization and risk assessment prior to extensive use. The continued exploration of such hybrid molecules is a promising frontier in the quest for novel therapeutics.
References
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). Google Books.
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 27).
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ResearchGate.
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (2003, June 19). PubMed.
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (2003, May 24). ACS Publications.
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (n.d.). PMC.
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018, June 5).
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (n.d.). MCE.
SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-( S )-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (2025, August 6). ResearchGate.
SAFETY DATA SHEET. (2011, November 15). Fisher Scientific.
Safety Data Sheet. (2014, July 1).
PYRROLIDINE (123-75-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.).
PYRROLIDINE | CAMEO Chemicals | NOAA. (n.d.).
SAFETY DATA SHEET. (2012, April 16). Fisher Scientific.
Safety Data Sheet. (n.d.).
Safety data sheet. (n.d.). ChemPoint.com.
Safety Data Sheet. (2025, December 8). ChemScene.
SAFETY DATA SHEET. (2012, April 16). Fisher Scientific.
SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center.
SAFETY DATA SHEET. (2025, December 23). Sigma-Aldrich.
Sigma-Aldrich PHR1711 - SAFETY DATA SHEET. (2025, November 18).
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013, July 10). Journal of Pharmaceutical Negative Results.
SAFETY DATA SHEET. (2012, April 16).
PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
Structure-Activity Relationship (SAR) of 1,3-Disubstituted Adamantanes: A Technical Guide to Scaffold Optimization in Drug Discovery
Introduction: Beyond a Simple Lipophilic Moiety Historically, the adamantane scaffold was viewed by medicinal chemists primarily as a "greasy rock"—a bulky, highly lipophilic moiety used to force molecules across biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond a Simple Lipophilic Moiety
Historically, the adamantane scaffold was viewed by medicinal chemists primarily as a "greasy rock"—a bulky, highly lipophilic moiety used to force molecules across biological membranes or artificially inflate binding affinity via non-specific hydrophobic interactions[1]. However, this brute-force approach often results in compounds with poor aqueous solubility, high plasma protein binding, and significant off-target liabilities (such as hERG channel blockade).
Modern drug discovery has shifted toward precision scaffold engineering. By utilizing 1,3-disubstituted adamantanes , researchers can harness the unique diamondoid geometry of the cage while fine-tuning its physicochemical properties[1][2]. The 1,3-disubstitution pattern provides a rigid, predictable spatial orientation (approximately 109.5° dihedral angle) that allows one vector to anchor deeply into a lipophilic target pocket, while the second vector projects a polar group toward the solvent channel to optimize pharmacokinetic (PK) properties.
The Causality of 1,3-Disubstitution: Physicochemical Tuning
The primary driver for moving from monosubstituted to 1,3-disubstituted adamantanes is the need to modulate the partition coefficient (cLogP) and metabolic stability. Unsubstituted or monosubstituted adamantanes are rapidly oxidized by cytochrome P450 enzymes at the exposed tertiary bridgehead carbons.
By intentionally introducing a polar substituent (e.g., a hydroxyl or amide group) at the 3-position, two critical causal effects are achieved:
Metabolic Shielding: The presence of an electron-withdrawing or sterically demanding group at the 3-position deactivates the remaining tertiary C-H bonds toward electrophilic enzymatic oxidation.
Solubility & Clearance: The introduction of a hydrogen-bond donor/acceptor drastically lowers the cLogP, shifting the clearance mechanism from purely hepatic to a more balanced hepatic/renal profile.
Table 1: Quantitative SAR Impact of Adamantane Substitution
Compound Class
1-Substituent
3-Substituent
Target
SAR Impact & Causality
Monosubstituted
Amine/Amide
-H
Various
High cLogP (>4.0), poor aqueous solubility, high susceptibility to CYP450 bridgehead oxidation.
Vildagliptin
Aminoacetyl-pyrrolidine-2-carbonitrile
-OH
DPP-4
-OH prevents cyclic amidine formation, increases solubility, and anchors firmly in the S2 subsite.
Early 11β-HSD1 Lead
Arylsulfonylpiperazine
-H
11β-HSD1
Excellent target affinity (IC50 < 10 nM), but high cLogP leads to poor microsomal stability.
Optimized 11β-HSD1
Arylsulfonylpiperazine
-OH or -Amide
11β-HSD1
Reduced cLogP, improved metabolic half-life, maintained deep hydrophobic pocket binding.
Case Study I: Vildagliptin and the Cyclic Amidine Liability
Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes[3]. Its structure features a cyanopyrrolidine group linked to an adamantane core. During early SAR development, it was discovered that monosubstituted adamantyl-cyanopyrrolidines are chemically unstable. The primary amine can nucleophilically attack the adjacent cyano group, leading to an intramolecular cyclization that forms an inactive and potentially toxic cyclic amidine [4][5].
The 1,3-Disubstitution Solution:
The introduction of a hydroxyl group at the 3-position of the adamantane ring (forming a 3-hydroxy-1-aminoadamantane derivative) solves this liability. Causally, the 3-OH group exerts a strong electron-withdrawing inductive effect that reduces the nucleophilicity of the primary amine. Furthermore, the steric bulk and altered hydration sphere provided by the 3-OH group physically impede the conformational folding required for the amine to attack the nitrile[4][6]. Pharmacologically, the 3-OH group also forms a critical hydrogen bond within the S2 subsite of the DPP-4 enzyme, enhancing target residence time[3].
Fig 1: Impact of 3-OH substitution on preventing cyclic amidine degradation.
Case Study II: 11β-HSD1 Inhibitors and Hydrophobic Pocket Anchoring
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an oxidoreductase that catalyzes the conversion of inactive cortisone to active cortisol. Inhibiting this enzyme is a major therapeutic strategy for metabolic syndrome and obesity[7][8].
Because the natural substrate is a steroid, the active site of 11β-HSD1 features a massive, deep hydrophobic pocket. Monosubstituted adamantanes fit perfectly into this pocket, yielding single-digit nanomolar IC50 values. However, these early leads failed in vivo due to rapid hepatic clearance (poor microsomal stability) driven by their extreme lipophilicity[7][9].
The 1,3-Disubstitution Solution:
By transitioning to a 1,3-disubstituted adamantane scaffold, researchers were able to retain the hydrophobic anchoring while drastically improving the PK profile. For example, placing an arylsulfonylpiperazine or pyrrolidine carboxamide at the 1-position anchors the molecule, while placing a polar hydroxyl or amide group at the 3-position directs a hydrophilic vector out toward the solvent-exposed channel of the enzyme[8][9]. This precise 109.5° spatial arrangement ensures the polar group does not clash with the hydrophobic walls of the active site, thereby preserving low-nanomolar potency while increasing the metabolic half-life.
Experimental Methodology: Scalable Synthesis of 1,3-Adamantanediol
To conduct SAR studies on 1,3-disubstituted adamantanes, researchers require reliable access to functionalized intermediates. 1,3-Adamantanediol is a highly versatile building block for these campaigns. The following protocol describes a self-validating, high-yield synthesis via a chlorination/decarbonylation/hydrolysis cascade[10].
Step-by-Step Protocol
Rationale: Traditional syntheses using 1,3-dibromoadamantane require hazardous brominating agents. This protocol utilizes 3-hydroxyadamantane-1-carboxylic acid, achieving high selectivity and avoiding toxic byproducts by leveraging a stable 1,3-dichloroadamantane intermediate[10].
Chlorination & Decarbonylation:
Suspend 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl2).
Heat the reaction mixture to >60 °C under an inert atmosphere.
Causality: The elevated temperature is critical; it drives not only the formation of the acyl chloride but also forces the decarbonylation (loss of CO) and subsequent chlorination of the bridgehead carbon, yielding 1,3-dichloroadamantane.
Intermediate Isolation:
Remove excess SOCl2 in vacuo.
Wash the crude product with a dilute NaOH solution.
Self-Validation: Unreacted starting materials and mono-substituted impurities are highly soluble in aqueous base, whereas the highly lipophilic 1,3-dichloroadamantane precipitates, allowing for isolation at >99% purity without chromatography[10].
Hydrolysis:
Dissolve the purified 1,3-dichloroadamantane in a "triethylamine–water" (Et3N-H2O) co-solvent system.
Heat to reflux.
Causality: The tertiary bridgehead chlorides are highly resistant to standard SN2 hydrolysis due to steric shielding (Walden inversion is impossible at a bridgehead). The Et3N acts as a mild base to neutralize generated HCl, driving the SN1-like solvolysis forward to yield 1,3-adamantanediol.
Purification:
Extract the aqueous layer with ethyl acetate, dry over MgSO4, and concentrate to yield 1,3-adamantanediol (up to 95% isolated yield)[10].
Fig 2: Scalable synthetic workflow for 1,3-adamantanediol.
Conclusion
The 1,3-disubstituted adamantane scaffold represents a triumph of rational drug design over brute-force lipophilicity. By understanding the causal relationship between bridgehead substitution, molecular geometry, and thermodynamic stability, application scientists can utilize this scaffold to simultaneously optimize target affinity and pharmacokinetic resilience. Whether preventing the degradation of DPP-4 inhibitors or anchoring 11β-HSD1 inhibitors within steroidal binding pockets, the 1,3-disubstitution pattern remains a highly privileged motif in modern medicinal chemistry.
References
"The Adamantane Scaffold: Beyond a Lipophilic Moiety", ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdz0blH0F5kDJJdt6zgW1UTQReI8wC-fL3-w-5Mq26yFJ8gCTt_GJmFsb997hzUyuzwtD1x4a5BnL49_31qglEnZyno_yLSTJsfo_2lY0vTpuPP-kgqNQrdHSokHQmaIljP26qkUGzsZtpqIMpGeZ88ONf-WYyTaKZxU-5tUOqotTfMFt-ekMfQ_egEjapQN0EZ-cRGaCYuVRMLkfKU8gf]
"Practical and Scalable Synthesis of 1,3-Adamantanediol", ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1sZpUYel3GdxjnfQjcp3dHnoH0CKQqt3FpwIABAa3pv9Luy0cdLkZFdJjZvk8PARx8z0sRIX1R8lFXcn9GzRg-vuV_kuP2OIN2uvOVmTfYqtRB9YiZVoCQ6rb1qRKsvergJQVj2tsJC1pg==]
"Design, synthesis, and SAR studies of novel polycyclic acids as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1)", ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbNg4u4zq5uQ6VDMYIyY89G1bVmwENjyKJZEcW7vQNy6M44JRvecgGyc1GuvTjJ-If7lHmIsmbgf1bmEYEKRWBvYlz-qwJd7l6EovsIu6uSRG9CYJJ5-LHO_Yj6UbSOTEPGxv8CTf8yqE_RL9jMNW6J_daKf7qr2819vNme0qbnfXknM3PJ-IRR1l5QbjSoWYQaEztltRAOBAehtXEcMYmIvg5z54AObRRgTeDMD2vaf_royqyJ2AmSx9J8HNH_FoCwz22NAbasRE6dRv2QjeCt38SJNLkmoLE7mmte_hyJNWryrbvEvpYCjA6ydvAkNnKBEb6gVIXjTyUa_FJNiwOHbRikHM=]
"Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements", ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1lGOVjcAf4p1EP2VZY53CUWmV00CCmYvbv34AqImkA7apBckD0PYtTh21EO6H5K_x6FVP17BMIcJ4WesXpZThwLvem5iCOLJh0hiYR1TyRxi4m1ecUNndcnKB8ZmxCsvtRhmwpeUX7-G4v2gNsXsDpVQxSSwD4ZkU518nldRz5FlHYppGX2TyHHCKOfmoioDulp8u_70zoEh8RrLhPssNhQG48ek36mNHFT5KIY2G1gnMgRnRoh9qUmBP8TgKTL-idWS3Cf9PFMsXCHFhvpsh90WrwQ==]
"The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors", PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiavSeeaAhdk2Ps7Yxsx-hUDUsf1asEVhpZ-cqzlCMWWSt8yZbEUu-lCcamDZynTgtCp-UXhraiGgiXErcyy8RJd6TeIHMMDhJtjvq1_esrnU4eRsCOjbX7Qb8nuScOAlBJYE=]
"Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy", ClinicSearch,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvcAo1O92OooEfO6EhsV-OckhGwRNNCLRDwC6DHJE-M43BUwKOhKRSm30IPkbVK4E0XnU1xnQ2NPWxDle0W6g5FQAVza7QSsUjJHvLss5_t9VJKQEiUfdjhWrYlL2UUVH-Z8nMMzS6mASqJJYVKHNGRJyLiAbWAxSVyJGvxi1c_RXmTz_Ny2jfjv97MaskMELEI0vH8USBeLIGiSu2_-VgVH1NOfvXlSUrTgSqazK_eQN0NBzBnulyhfgNL69vgf08OnRU_yHdHd-cjSzmd2hlYwcHICpwM8gduAfaZQaFcM02EIS22PYy6m73y91-jdI1hflc2PdvO7cigQzW_A==]
"Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents", PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFEppG1ytbI0YoqkVCnXQGbiPOiJ25Jqz0tzkmq76g8rLv5NYuu0IiM9cZ_3GTqV3LGEbjiI0xxiMvlXj8XNbLNxEPmCxaaQ2DLJXTqXQDYFfyUPXDm1IDJQIYTLB5Zm38hXzcjvJomPMYo4o=]
This guide details the computational protocol for generating and validating pharmacophore models for pyrrolidinyl adamantanol derivatives . These scaffolds are privileged structures in medicinal chemistry, exhibiting high affinity for the Sigma-1 receptor (
R) (CNS disorders) and 11-hydroxysteroid dehydrogenase type 1 (11-HSD1) (metabolic syndrome).
The unique structural combination of a lipophilic adamantane cage, a polar hydroxyl group, and a basic pyrrolidine nitrogen necessitates a rigorous modeling approach. This guide moves beyond standard defaults, addressing specific challenges such as the protonation state of the pyrrolidine ring and the rotational entropy of the adamantyl-linker interface.
Chemical Space & Target Profile
Before initiating the computational workflow, one must define the physicochemical constraints of the ligand class.
The Scaffold Architecture
The pyrrolidinyl adamantanol scaffold consists of three pharmacophoric zones:
Zone A (Hydrophobic Anchor): The adamantane cage. It provides bulk lipophilicity and fills hydrophobic pockets (e.g., the primary hydrophobic binding site in
R).
Zone B (Linker & H-Bond Donor): The hydroxyl group attached to the linker or cage. It often serves as a Hydrogen Bond Donor (HBD).
Zone C (Positive Ionizable Center): The pyrrolidinyl nitrogen. At physiological pH (7.4), this amine is predominantly protonated (
), forming critical salt bridges (e.g., with Asp126 in R).
Target Specificity
Receptor: Requires a Positive Ionizable (PI) feature flanked by two Hydrophobic (HY) regions at specific distances (6–8 Å).
11
-HSD1: Favors a bulky hydrophobic group (adamantane) fitting into the substrate-binding pocket, with the pyrrolidine motif interacting near the catalytic triad (Ser170, Tyr183).
Computational Workflow
The following pipeline ensures reproducibility and high predictive power.
Workflow Diagram
Figure 1: End-to-end computational pipeline for pharmacophore generation.
Detailed Methodology
Ligand Preparation (The Foundation)
Protocol:
Structure Import: Import 2D structures of the training set (typically 15–25 compounds with a spread of activity spanning 3–4 orders of magnitude).
Stereochemistry: Pyrrolidinyl adamantanol derivatives often contain chiral centers at the linker or the pyrrolidine ring.
Critical Step: Generate all stereoisomers if the biological data is racemic. If specific enantiomers were tested, strictly enforce chirality.
Protonation States: Use a tool like Epik or MoKa set to pH
.
Scientific Rationale: The pyrrolidine nitrogen must be protonated (
). A neutral model will fail to retrieve active hits for R because it misses the electrostatic clamp with the receptor's aspartate residue.
Adamantane is rigid, but the pyrrolidine tail is flexible.
Protocol:
Algorithm: Systematic search or Monte Carlo (e.g., OMEGA).
Energy Window: Set to 10–20 kcal/mol above the global minimum.
Causality: High-affinity ligands often bind in a "strained" conformation relative to their solution state. A narrow energy window (e.g., 5 kcal/mol) may discard the bioactive conformation.
RMSD Cutoff: 0.5 Å. This prevents redundant conformers from bloating the dataset.
Feature Definitions
For this scaffold, map the following features:
Feature Type
Code
Chemical Moiety
Geometric Constraint
Hydrophobic
HY
Adamantane Cage
Radius: 1.6–2.0 Å (Large sphere)
Pos. Ionizable
PI
Pyrrolidine Nitrogen
Point feature on the N atom
H-Bond Donor
HBD
Hydroxyl (-OH)
Vector pointing away from O
H-Bond Acceptor
HBA
Carbonyl (if present in linker)
Vector pointing to lone pairs
Model Generation & Topology
The Pharmacophore Map
The spatial arrangement of these features is the "fingerprint" of biological activity.
Figure 2: Topological consensus model for Sigma-1 receptor affinity. The distance between the hydrophobic center and the basic nitrogen is the critical determinant of affinity.
Quantitative Model (3D-QSAR)
If
/ data is available, use the HypoGen algorithm (Discovery Studio) or similar.[1]
Cost Analysis: The difference between the Null Cost (cost of a model with no features) and the Total Cost of your generated hypothesis should be
bits for a >90% probability of true correlation.
Correlation Coefficient (
): Aim for for the training set.
Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Decoy Set Construction
Do not use random molecules. Use a Property-Matched Decoy Set .
Source: DUD-E (Directory of Useful Decoys) or generated via RDKit.
Criteria: Decoys must match the actives in Molecular Weight (MW), LogP, and Rotatable Bonds but mismatch in topology (e.g., different distance between the hydrophobic ring and the amine).
Metrics Table
Summarize validation results using the following metrics:
Metric
Formula/Definition
Target Value
Interpretation
Enrichment Factor (EF)
> 10
The model finds actives 10x better than random selection.
ROC AUC
Area Under Receiver Operating Characteristic Curve
> 0.75
0.5 is random; 1.0 is perfect discrimination.
GH Score
Güner-Henry Score
> 0.6
Balances yield and goodness of hit list.
Fischer’s Randomization Test
To ensure the model isn't a statistical fluke:
Randomly shuffle the biological activity values among the training set molecules.
Generate new pharmacophores.
Pass Criteria: None of the randomized models should have a lower cost or higher correlation than your original hypothesis.
References
Alamri, M. A., et al. (2019).[2] Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands.[2][3] Bioinformation, 15(8), 586–595. Link
Laggner, C., et al. (2005).[4] Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening. Journal of Medicinal Chemistry, 48(15), 4754–4764. Link
Scott, J. S., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11
-hydroxysteroid dehydrogenase type 1.[5][6] ChemMedChem, 6(11), 2052–2062. Link
Zampieri, D., et al. (2009).[4] Synthesis, biological evaluation, and three-dimensional quantitative structure-activity relationship study of a series of benzo[d]oxazol-2(3H)-one derivatives as sigma1 receptor ligands. Journal of Medicinal Chemistry, 52(17), 5380–5393. Link
Schmidt, H. R., et al. (2016).[4] Crystal structure of the human
Synthesis of 3-Amino-1-adamantanol and its Analogs: A Comprehensive Technical Guide Executive Summary & Pharmacological Context The adamantane scaffold, a highly symmetrical tricyclic hydrocarbon, is a privileged structu...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis of 3-Amino-1-adamantanol and its Analogs: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
The adamantane scaffold, a highly symmetrical tricyclic hydrocarbon, is a privileged structure in medicinal chemistry. Its lipophilic nature, rigid three-dimensional geometry, and unique steric bulk significantly enhance the pharmacokinetic profiles of attached pharmacophores[1]. Among its functionalized derivatives, 3-amino-1-adamantanol (CAS: 702-82-9) stands out as a critical intermediate. It serves as the primary building block for Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of Type II diabetes[2][3].
Synthesizing 3-amino-1-adamantanol presents a unique chemical challenge: the selective functionalization of specific tertiary C-H bonds on an otherwise unreactive, symmetrical carbon cage. This technical guide dissects the mechanistic causality, synthetic strategies, and validated protocols for generating 3-amino-1-adamantanol and its analogs.
Mechanistic Pathways & Synthetic Strategies
The Industrial Standard: Mixed-Acid C-H Oxidation
The most scalable and economically viable approach to 3-amino-1-adamantanol begins with amantadine (1-aminoadamantane) hydrochloride[4][5]. The core challenge is oxidizing a remote tertiary carbon (C3) without over-oxidizing the molecule or degrading the existing primary amine.
Causality of Reagent Selection: The reaction utilizes a highly aggressive mixed-acid system (typically
/ or fuming sulfuric acid with trifluoroacetic acid)[5]. When amantadine is dissolved in strong acid, the amine group is fully protonated to an ammonium salt (). This strong electron-withdrawing group deactivates the adjacent secondary and tertiary C-H bonds via inductive effects. Consequently, the electrophilic oxidation is sterically and electronically directed to the remote C3 bridgehead position[6].
Reaction Dynamics: The nitric/sulfuric acid mixture generates a nitronium ion (
) or related reactive oxygen species that inserts into the C-H bond, forming a nitrooxy or sulfate ester intermediate. Subsequent quenching over ice and alkaline hydrolysis (pH 10-12) converts this intermediate into the target hydroxyl group[4].
Alternative Route: Halogenation & Curtius Rearrangement
For specific analog synthesis where mixed acids are unsuitable, researchers employ a multi-step derivatization starting from adamantane-1-carboxylic acid[7].
Causality of the Sequence: Direct hydroxylation of an adamantane carboxylic acid is inefficient. Instead, the substrate is brominated at the C3 position using liquid bromine and anhydrous
catalyst. The carboxylic acid is then converted to an amine via a modified Curtius rearrangement (often utilizing diphenylphosphoryl azide). Finally, the bromide is hydrolyzed to an alcohol using an alkaline liquor treatment (10% NaOH). While this route offers high regiocontrol, the overall atom economy is lower, making it better suited for specialized analogs rather than bulk manufacturing[7].
Advanced Oxidation: TFDO and Ozone-Mediated Approaches
Recent advancements have explored ozone-mediated C-H oxidation[2]. Alternatively, methyl(trifluoromethyl)dioxirane (TFDO) can be used for highly selective oxidations.
Causality of Protection: TFDO is a powerful oxidant that would normally destroy the primary amine. By treating amantadine with fluoroboric acid (
), the amine is locked as a tetrafluoroborate salt. This protection allows TFDO to selectively hydroxylate the C3 position with up to 98% yield, followed by a simple mild base deprotection[4].
Mechanistic workflow of 3-amino-1-adamantanol synthesis via mixed-acid oxidation.
Experimental Protocols: Self-Validating Systems
Protocol 1: Mixed-Acid Hydroxylation of Amantadine Hydrochloride
This protocol is optimized for high yield and controlled exothermicity, standardizing the industrial approach[4][5].
Acid Mixture Preparation: In a 2L four-necked flask equipped with a mechanical stirrer, thermometer, and exhaust gas absorption device, add 288 mL of 98% sulfuric acid. Cool the system in an ice-water bath to 8°C.
Self-Validation Check: Monitor the internal temperature; it must strictly not exceed 15°C to prevent premature decomposition of the nitrating species and uncontrolled exotherms.
Substrate Addition: Divide 100.8 g of amantadine hydrochloride into 6-8 equal batches. Add them sequentially over 30 minutes, maintaining the temperature between 8-10°C.
C-H Oxidation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 10-30 hours.
Self-Validation Check: The reaction liquid will transition to a clear light yellow, visually indicating the successful formation of the nitrooxy intermediate.
Quenching: Pour the reaction mixture slowly over crushed ice (ratio of 1 mL reaction liquid to 1-10 g ice). Stir for 1-2 hours.
Self-Validation Check: The solution will turn a distinct blue-green or dark green, confirming the breakdown of the intermediate[4][5].
Alkaline Hydrolysis: While stirring, add solid NaOH or KOH in batches, keeping the temperature below 80°C. Adjust the pH to 10-12. A white thick solid will precipitate.
Extraction & Purification: Filter the solid, extract the aqueous filtrate with dichloromethane, dry over anhydrous
, evaporate the solvent, and recrystallize the combined crude product from ethyl acetate to yield pure 3-amino-1-adamantanol (Yield: ~70-75%).
Protocol 2: Assembly of Vildagliptin
Once 3-amino-1-adamantanol is synthesized, it is coupled to form Vildagliptin via a highly efficient 4-step sequence[2][3].
Electrophilic Activation: React L-proline with chloroacetyl chloride in THF to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Cyanation: Treat the intermediate with acetonitrile and sulfuric acid to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Nucleophilic Substitution: Combine the carbonitrile intermediate with 3-amino-1-adamantanol in the presence of a mild base (e.g.,
) and solvent. The rigid adamantane cage acts as a nucleophile, displacing the chloride to form Vildagliptin.
Stepwise assembly of Vildagliptin utilizing the 3-amino-1-adamantanol intermediate.
Quantitative Data Summaries
The following table summarizes the comparative metrics of the primary synthetic pathways for 3-amino-1-adamantanol:
Zhang, Li, et al. "A facile method to synthesize vildagliptin." Kaimosi. Available at: [Link]
Skrotzki, E. A., Vandavasi, J. K., Newman, S. G. "Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach." Kaimosi. Available at: [Link]
"A Novel Synthesis of 3-Amino-1-Adamantanemethanol." ResearchGate. Available at: [Link]
"Method for synthesizing 3-amino-1-adamantanol." Google Patents (CN101747212B).
"Method for preparing 3-amino-1-adamantane alcohol." Google Patents (CN101798270A).
"Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin." Eureka (Patsnap). Available at: [Link]
"Synthesis of adamantane appended supramolecular amphiphilic bullets: structural and spectral insights." ScienceDirect. Available at: [Link]
"A PROCESS FOR THE PREPARATION OF VILDAGLIPTIN AND ITS INTERMEDIATE THEREOF." WIPO Patentscope (WO2013179300). Available at: [Link]
Technical Guide: Lipophilic Amine Antiviral Mechanism of Action
Executive Summary This technical guide analyzes the antiviral efficacy of lipophilic amines (cationic amphiphilic drugs or CADs), a class of small molecules characterized by a hydrophobic scaffold and a basic amine side...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the antiviral efficacy of lipophilic amines (cationic amphiphilic drugs or CADs), a class of small molecules characterized by a hydrophobic scaffold and a basic amine side chain. Their broad-spectrum antiviral potential stems principally from lysosomotropism —the physicochemical capacity to accumulate in acidic intracellular compartments. This accumulation neutralizes endosomal/lysosomal pH, inhibiting pH-dependent viral entry, fusion, and uncoating steps. Secondary mechanisms include the induction of phospholipidosis and direct interaction with viral ion channels (e.g., Influenza M2). This document details the mechanistic causality, physicochemical prerequisites, and validated experimental protocols for assessing these compounds in drug discovery.
Physicochemical Basis: The Proton Trap
The core mechanism driving the bioactivity of lipophilic amines is lysosomal trapping (or ion trapping). This is a non-enzymatic, physicochemical process governed by the molecule's lipophilicity (LogP) and acid dissociation constant (
).
Mechanism of Accumulation[1]
Permeation: At cytosolic pH (~7.2), a significant fraction of the lipophilic amine exists in its uncharged (neutral) form. This form freely permeates lipid bilayers, including the lysosomal membrane.
Protonation: Upon entering the acidic lumen of the lysosome (pH 4.5–5.0), the amine group becomes protonated (
).
Trapping: The charged cationic form is membrane-impermeable. It cannot diffuse back into the cytosol.[1]
Buffering: As the drug accumulates (often reaching concentrations 100–1000x higher than cytosolic levels), it consumes free protons, raising the intraluminal pH.
Many enveloped viruses (e.g., Influenza, Coronaviruses, Flaviviruses) rely on endosomal acidification to trigger conformational changes in their fusion proteins.
Fusion Inhibition: Influenza Hemagglutinin (HA) requires pH < 5.5 to expose its fusion peptide. Lipophilic amines maintain endosomal pH > 6.0, locking HA in a metastable, non-fusogenic state.
Protease Inhibition: SARS-CoV-2 Spike protein (S) cleavage by endosomal cathepsins (CatL/CatB) is pH-dependent. pH elevation reduces cathepsin enzymatic activity, preventing S-protein priming and fusion.
Disruption of Viral Uncoating (M2 Channel Blockade)
Specific to Influenza A, amantadine and rimantadine act directly on a viral protein target. They bind to the pore of the M2 ion channel.
Normal Function: M2 pumps protons from the endosome into the virion interior, acidifying the viral core to dissociate vRNPs from the M1 matrix protein.
Inhibition: Drug binding blocks proton influx. The viral core remains neutral, vRNPs remain bound to M1, and nuclear import of the viral genome is halted.
Phospholipidosis and Lipid Metabolism
Cationic amphiphilic drugs interact with anionic phospholipids (e.g., BMP - bis(monoacylglycero)phosphate) within lysosomes. This interaction inhibits lysosomal phospholipases, leading to the accumulation of phospholipids (phospholipidosis).
Impact: Viruses that recruit host membranes to form replication organelles (e.g., Double-Membrane Vesicles in coronaviruses) are starved of necessary lipid building blocks or face disrupted membrane trafficking pathways.
Objective: To validate that the antiviral compound acts by elevating lysosomal pH.
Principle: Acridine Orange (AO) is a metachromatic dye. In neutral environments (cytosol), it emits green fluorescence. In acidic environments (lysosomes), it accumulates and aggregates, shifting emission to red.[3] Loss of red fluorescence indicates lysosomal alkalinization.
Protocol:
Seeding: Seed susceptible cells (e.g., Vero E6, A549) in 96-well black-walled plates (10,000 cells/well). Incubate overnight.
Treatment: Treat cells with serial dilutions of the lipophilic amine (e.g., Chloroquine 0.1–50 µM) for 1–4 hours. Include Bafilomycin A1 (100 nM) as a positive control for pH elevation.
Staining:
Remove supernatant.
Add 5 µg/mL Acridine Orange in PBS (warm).
Incubate for 15 minutes at 37°C.
Washing: Wash 3x with warm PBS to remove background.
Imaging/Quantification:
Fluorescence Microscopy: Ex 488 nm. Capture emission at 530 nm (Green) and >650 nm (Red).[3]
Plate Reader: Measure Red/Green ratio.
Interpretation: A dose-dependent decrease in the Red/Green fluorescence ratio confirms lysosomal pH elevation.
Time-of-Addition (TOA) Assay
Objective: To determine the precise stage of the viral life cycle inhibited by the compound (Entry vs. Replication).[4]
Protocol:
Infection: Infect cell monolayers with virus at a high MOI (e.g., 2–5) to synchronize infection.
Adsorption: Incubate virus with cells for 1 hour at 4°C (allows binding, prevents entry).
Treatment Regimens:
Full Time: Drug present from -1h to end.
Pre-treatment: Drug added -2h to 0h, then washed away before infection. (Tests host cell modulation).
Co-treatment (Entry): Drug added during the 1h adsorption/entry phase (0–2h p.i.).
Post-treatment (Replication): Drug added at 2h, 4h, 6h, 8h post-infection.
Harvest: Collect supernatant at 24h p.i. (or one replication cycle).
Quantification: Measure viral titer via Plaque Assay or qPCR.
Interpretation:
Inhibition only during Co-treatment
Entry Inhibitor (typical for fusion blockers).
Inhibition during Post-treatment
Replication Inhibitor .
Diagram 2: Time-of-Addition Workflow
Caption: Time-of-Addition assay design to distinguish between viral entry inhibition and post-entry replication blockade.
References
Bio-protocol. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
[Link][5]
National Institutes of Health (PubMed). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes.
[Link]
MDPI. Potential Antiviral Strategy Exploiting Dependence of SARS-CoV-2 Replication on Lysosome-Based Pathway.
[Link]
ResearchGate. Lipophilic Cationic Drugs Increase the Permeability of Lysosomal Membranes in a Cell Culture System.
[Link]
The Diamondoid Scaffold: A Technical Guide to Adamantane Derivatives in CNS Research
Executive Summary The adamantane cage (tricyclo[3.3.1.1^3,7]decane) is more than a chemical curiosity; it is a privileged scaffold in Central Nervous System (CNS) medicinal chemistry. Its lipophilicity, metabolic stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The adamantane cage (tricyclo[3.3.1.1^3,7]decane) is more than a chemical curiosity; it is a privileged scaffold in Central Nervous System (CNS) medicinal chemistry. Its lipophilicity, metabolic stability, and defined spatial volume allow it to penetrate the Blood-Brain Barrier (BBB) and occupy hydrophobic pockets within ion channels with high specificity.
This guide moves beyond the basic history of amantadine to analyze the pharmacokinetic and pharmacodynamic evolution of this class. We explore how the field pivoted from serendipitous antiviral discovery to rational design based on channel kinetics (memantine) and is now advancing toward novel targets like P2X7 receptors.
Part 1: The Adamantane Pharmacophore
Why the "Diamond Cage" Works in the Brain
The success of adamantane derivatives in CNS therapeutics is not accidental. It stems from three critical physicochemical properties that solve common failures in neuro-drug development:
Lipophilicity & BBB Penetration: The adamantane cage is highly lipophilic (logP ~2.5–3.0 for simple amines), facilitating passive diffusion across the endothelial cells of the BBB.
Metabolic Shielding: The rigid cage structure protects attached functional groups from rapid metabolic attack, extending the half-life (
Globular Space Filling: Unlike planar aromatic rings, adamantane is globular (diameter ~3–4 Å). This allows it to act as a "plug" in transmembrane ion channels, a feature exploited in NMDA receptor antagonism.
Part 2: The Kinetic Revolution (NMDA Antagonism)
The transition from Amantadine (antiviral/anti-Parkinsonian) to Memantine (anti-Alzheimer's) represents a shift from serendipity to the rational exploitation of receptor kinetics.
The "Fast Off-Rate" Hypothesis
The clinical failure of high-affinity NMDA antagonists (e.g., MK-801) was due to their slow dissociation rates. They blocked the channel so effectively that they inhibited physiological synaptic transmission (Long-Term Potentiation), causing psychotomimetic side effects.
Memantine succeeded because it is an uncompetitive, low-affinity, open-channel blocker with fast off-rate kinetics .[2][3]
Mechanism: Memantine binds to the Mg²⁺ site inside the channel pore only when the channel is open.
The Filter Effect:
Physiological Activation (Transient): Glutamate is released for milliseconds. Memantine dissociates quickly (
is high), allowing the channel to conduct necessary Ca²⁺ signals.
Pathological Activation (Sustained): In excitotoxicity, glutamate is present tonically. The channel stays open, and memantine re-binds/accumulates, blocking the calcium influx that leads to cell death.
Visualization: The Kinetic Selection Model
The following diagram illustrates the decision logic of the Memantine mechanism versus high-affinity blockers.
Research has moved beyond the NMDA receptor. The adamantane cage is now being used to target purinergic receptors and intracellular signaling pathways.
P2X7 Receptor Antagonists
The P2X7 receptor is a key driver of neuroinflammation. Unlike the NMDA receptor, P2X7 requires high concentrations of ATP to activate and can form a large cytolytic pore.
The Challenge: Developing CNS-permeable P2X7 antagonists.
The Solution: Adamantane amides (e.g., JNJ-47965567 ).[4] The adamantane group provides the necessary lipophilicity to cross the BBB, while the amide linker positions the molecule within the allosteric pocket of the P2X7 receptor.
Application: Treatment of neuropathic pain and depression (where neuroinflammation is a driver).
Sigma-1 Receptor Modulation
Amantadine was retrospectively found to be a Sigma-1 receptor agonist.[1][5] Modern derivatives are being fine-tuned to act as chaperones at the Sigma-1 receptor, enhancing mitochondrial function and reducing endoplasmic reticulum (ER) stress in neurodegenerative diseases.
Part 4: Experimental Protocol
Voltage-Clamp Validation of Uncompetitive Antagonism
To validate a new adamantane derivative as a "memantine-like" safe antagonist, you must prove it exhibits voltage-dependence and fast kinetics .
Objective: Determine the voltage-dependence (
at different potentials) and off-rate kinetics of a novel compound.
System: Whole-cell patch clamp in hippocampal slice or HEK293 cells expressing GluN1/GluN2B.
Protocol Steps:
Preparation:
Intracellular Solution: CsCl-based (130 mM) to block K+ channels, BAPTA (10 mM) to buffer Ca2+.
Validation Criteria: A memantine-like drug must show strong block at -70 mV (inside negative pulls the cation into the pore) and relief of block at +40 mV (electrostatic repulsion pushes it out).
Kinetics (Off-Rate) Assay:
Step 1: Clamp at -70 mV.
Step 2: Apply NMDA + Drug until equilibrium.
Step 3: Rapidly switch perfusion to NMDA without Drug (Washout phase).
Measurement: Fit the recovery of current to a mono-exponential function to calculate
.
Target:
should be fast (< 1-2 seconds) to ensure synaptic safety.
Data Presentation Table
Parameter
Memantine (Standard)
High-Affinity Blocker (MK-801)
Ideal Candidate Profile
IC50 (-70 mV)
~1 µM
~0.005 µM
1–5 µM
Voltage Dependency
High ()
Low/None (Trapped)
High
Off-Rate ()
Fast (~ms to s)
Very Slow (min to hrs)
Fast
Synaptic Safety
Preserved
Blocked
Preserved
Part 5: Structural Evolution Pipeline
The following diagram tracks the chemical evolution from the raw scaffold to modern multi-target ligands.
Caption: Evolutionary tree of adamantane pharmacophores from antiviral origins to targeted CNS ligands.
References
Schwab, R. S., et al. (1969).[5][7] Amantadine in the treatment of Parkinson's disease.[7][8][9][10] JAMA.[7] Link
Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists.[3] Journal of Neurochemistry. Link
Parsons, C. G., et al. (2007).[11] Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology.[1][4][12][13] Link
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.[4] British Journal of Pharmacology.[14] Link
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[11] Nature Reviews Drug Discovery. Link
Preparation of 3-substituted adamantanol hydrochloride salts
Application Notes & Protocols Topic: Preparation of 3-Substituted Adamantanol Hydrochloride Salts: A Detailed Guide for Medicinal Chemistry Applications Abstract The adamantane scaffold is a cornerstone in modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Preparation of 3-Substituted Adamantanol Hydrochloride Salts: A Detailed Guide for Medicinal Chemistry Applications
Abstract
The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2] Derivatives functionalized at the 3-position with a hydroxyl group are particularly valuable as key intermediates in the synthesis of a wide range of pharmacologically active agents, including antiviral and antidiabetic drugs.[3][4] This guide provides an in-depth exploration of the prevalent synthetic strategies for preparing 3-substituted adamantanol derivatives, with a focus on direct oxidation and functional group interconversion pathways. Furthermore, it details the critical subsequent step of converting these intermediates into their hydrochloride salts—a common practice in drug development to enhance solubility, stability, and bioavailability. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic rationale to empower effective and reproducible synthesis.
Introduction: The Strategic Value of the Adamantane Core
The tricyclo[3.3.1.1³⁷]decane system, known as adamantane, presents a perfectly symmetrical, strain-free, and cage-like hydrocarbon structure. Its three-dimensional nature provides a rigid scaffold that can orient functional groups in precise vectors, a highly desirable trait for designing molecules that interact with specific biological targets like enzyme active sites or receptor pockets.[2][5] The lipophilic character of the adamantane cage often improves a drug candidate's ability to cross biological membranes, including the blood-brain barrier.[2]
1.1 Significance of 3-Substituted Adamantanols
The introduction of a hydroxyl group at one of the four equivalent tertiary bridgehead positions (C3, C5, or C7, relative to a substituent at C1) creates a critical point for further molecular elaboration. For instance, 3-amino-1-adamantanol is a pivotal precursor for Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[4] The strategic placement of both an amino and a hydroxyl group on the rigid scaffold is key to its therapeutic activity.
1.2 The Role of Hydrochloride Salts in Pharmaceutical Development
Many active pharmaceutical ingredients (APIs) containing basic nitrogen atoms are formulated as hydrochloride salts. This conversion serves several crucial purposes:
Enhanced Solubility: The salt form is typically more water-soluble than the corresponding free base, which can be critical for oral bioavailability and the formulation of intravenous solutions.
Improved Stability: Salts often exhibit greater chemical and physical stability, leading to a longer shelf life.
Ease of Handling: Crystalline salts are generally easier to purify, handle, and weigh accurately compared to potentially oily or amorphous free bases.
Synthetic Strategies and Mechanistic Insights
The preparation of 3-substituted adamantanols primarily relies on two strategic approaches starting from readily available 1-substituted adamantanes. The choice of strategy depends on the nature of the substituent at the C1 position and the desired scale of the reaction.
2.1 Strategy 1: Direct Electrophilic Oxidation of Tertiary C-H Bonds
The bridgehead C-H bonds of the adamantane cage are susceptible to electrophilic attack due to the stability of the resulting tertiary carbocation. This reactivity allows for the direct installation of a hydroxyl group.
A widely used and potent oxidizing system for this transformation is a mixture of nitric acid and sulfuric acid.[6][7][8] The reaction proceeds through the formation of a stabilized 1-substituted-adamantan-3-yl cation, which is then trapped by a nucleophile (water or bisulfate, followed by hydrolysis) to yield the desired alcohol. Temperature control is critical to prevent over-oxidation and side reactions.
Caption: General mechanism for direct C-H bond oxidation at the C3 position.
2.2 Strategy 2: Multi-Step Functional Group Interconversion
An alternative approach involves starting with a more highly functionalized adamantane, such as 1-adamantanecarboxylic acid, and proceeding through a series of transformations. A common sequence involves bromination followed by hydrolysis.
Bromination: Treatment of 1-adamantanecarboxylic acid with liquid bromine, often with a Lewis acid catalyst, selectively installs a bromine atom at the 3-position.[9]
Hydrolysis: The resulting 3-bromo-1-adamantanecarboxylic acid is then subjected to hydrolysis, typically under basic conditions, to replace the bromine with a hydroxyl group.
This multi-step route can offer greater control and may be preferable when the C1 substituent is sensitive to strong oxidizing conditions.
Caption: Comparison of synthetic workflows to 3-substituted adamantanols.
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids, corrosive reagents, and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
3.1 Protocol A: Synthesis of 3-Amino-1-adamantanol from 1-Aminoadamantane Hydrochloride
This protocol is adapted from established industrial methods for the synthesis of a key Vildagliptin intermediate.[7][8]
Reagents and Materials:
1-Aminoadamantane hydrochloride (Amantadine HCl)
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (65-70%)
Sodium Hydroxide (pellets or 50% w/w solution)
Dichloromethane (DCM) or other suitable organic solvent
Deionized Water
Ice
Step-by-Step Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (approx. 4.5 molar equivalents). Cool the flask in an ice-water bath.
Substrate Addition: Slowly and in portions, add 1-aminoadamantane hydrochloride (1.0 eq) to the cooled sulfuric acid with vigorous stirring. Ensure the temperature remains below 20°C. Stir until all solids have dissolved.
Nitration: Begin the dropwise addition of concentrated nitric acid (1.0-1.1 eq) via the dropping funnel. Maintain the internal temperature between 15-25°C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for 10-16 hours. Monitor the reaction by a suitable method (e.g., GC or TLC) until the starting material is consumed.
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker with stirring. This step is highly exothermic; perform it cautiously to control the temperature below 80°C.
Basification and Hydrolysis: Cool the quenched mixture in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the acid and raise the pH to 11-14. This will induce the hydrolysis of the intermediate nitrate ester. The solution may turn a blue-green color. Stir the basic mixture for 1-2 hours.
Extraction: Extract the aqueous slurry with dichloromethane (3 x volumes). Combine the organic layers.
Workup and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to yield crude 3-amino-1-adamantanol, which can be purified further by recrystallization from a solvent like ethyl acetate or by column chromatography.
3.2 Protocol B: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid
This protocol describes the direct oxidation of 1-adamantanecarboxylic acid.[10]
Reagents and Materials:
1-Adamantanecarboxylic Acid
Concentrated Sulfuric Acid (98%)
Nitric Acid (65%)
Acetone
Deionized Water
Ice
Step-by-Step Procedure:
Reaction Setup: In a three-necked flask equipped with a condenser, magnetic stirrer, and dropping funnel, add 1-adamantanecarboxylic acid (1.0 eq), nitric acid (approx. 2.0 eq), and a portion of the concentrated sulfuric acid.
Acid Addition: Cool the flask in an ice-salt bath. Slowly add the remaining concentrated sulfuric acid (total of approx. 5.0 eq) via the dropping funnel, maintaining a low temperature.
Reaction: After the addition is complete, allow the mixture to react for a specified time (e.g., 2-4 hours), monitoring for completion.
Workup: Pour the reaction mixture onto crushed ice with stirring. A light yellow precipitate should form.
Isolation and Purification: Filter the precipitate and wash thoroughly with cold water, followed by a wash with a non-polar solvent like ether to remove unreacted starting material. Recrystallize the crude product from an acetone/water mixture (e.g., 9:1 v/v) and dry under vacuum to obtain pure 3-hydroxy-1-adamantanecarboxylic acid as a white solid.[10]
3.3 Protocol C: General Procedure for Hydrochloride Salt Formation
This protocol is applicable to basic compounds like 3-amino-1-adamantanol.
Reagents and Materials:
3-Amino-1-adamantanol (free base)
Anhydrous Isopropanol (IPA) or Diethyl Ether
Acetyl Chloride or a solution of HCl in IPA/Ether/Dioxane
Anhydrous n-Heptane or Pentane (as an anti-solvent, optional)
Step-by-Step Procedure:
Dissolution: Dissolve the purified 3-amino-1-adamantanol (1.0 eq) in a minimal amount of anhydrous isopropanol or diethyl ether with stirring.
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol (1.0-1.1 eq). Alternatively, for a smaller scale, carefully add acetyl chloride (1.0 eq) dropwise; it will react with the alcohol solvent to generate HCl in situ.
Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. If precipitation is slow, the addition of an anti-solvent like n-heptane can be beneficial.
Isolation: Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., ether or IPA) to remove any excess acid or impurities. Dry the product thoroughly under vacuum to yield the final 3-amino-1-adamantanol hydrochloride.
Characterization and Data Summary
The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Compound Name
Synthetic Protocol
Typical Yield (%)
Melting Point (°C)
Key Analytical Data
3-Amino-1-adamantanol
Protocol A
65 - 80%
265-268
¹H NMR: Broad signals for adamantyl protons. MS (ESI+): m/z = 168.1 [M+H]⁺
3-Hydroxy-1-adamantanecarboxylic Acid
Protocol B
75 - 85%
210-214
¹H NMR: Absence of proton at C3. IR (KBr): Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹)
3-Amino-1-adamantanol HCl
Protocol C
>95% (from free base)
>300 (decomposes)
Characterization: Confirmed by titration or elemental analysis for chloride content.
Troubleshooting and Practical Considerations
Incomplete Oxidation: If starting material remains after the reaction time in Protocol A or B, consider slightly increasing the amount of nitric acid or extending the reaction time. However, be cautious as this can lead to side products.
Low Yields in Extraction: The pH of the aqueous layer in Protocol A must be strongly basic (pH > 12) to ensure the amine is in its free base form for efficient extraction into the organic solvent.
Salt Formation Issues: The use of anhydrous solvents is critical in Protocol C. The presence of water can lead to a gummy or oily product instead of a crystalline solid.
Safety with Acid Quenching: The quenching of the H₂SO₄/HNO₃ mixture is extremely exothermic. Always add the acid mixture to ice, never the other way around, and ensure efficient cooling and stirring.
Conclusion
The synthesis of 3-substituted adamantanol hydrochloride salts is a well-established yet nuanced process vital for the advancement of numerous drug discovery programs. By understanding the mechanistic principles behind direct C-H oxidation and leveraging robust protocols for synthesis and salt formation, researchers can reliably access these valuable molecular building blocks. The methods detailed in this guide provide a solid foundation for the laboratory-scale preparation of these key intermediates, enabling further exploration of the vast chemical space offered by the adamantane scaffold.
References
Adamantane derivatives: Pharmacological and toxicological properties (Review). (n.d.). ResearchGate. [Link]
De Clercq, E. (2010). Adamantane in Drug Delivery Systems and Surface Recognition. Pharmaceuticals, 3(3), 839-862. [Link]
Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
Spilovska, K., Zidkova, J., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(28), 3245-3266. [Link]
Gaspar, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038. [Link]
Ashton, T. D., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
Various Authors. (2025). Advances in the Chemistry of Adamantane. ResearchGate. [Link]
Krasutsky, P. A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 279. [Link]
Liu, J. J. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2939-2947. [Link]
Chen, B., et al. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]
Google Patents. (n.d.).
Al-Amiery, A. A., et al. (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications, 5(8), 693-703. [Link]
Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
Application Note: High-Efficiency Nucleophilic Substitution of 1-Bromo-3-adamantanol with Pyrrolidine
Bridgehead Substitution Executive Summary This guide details the protocol for the amination of 1-bromo-3-adamantanol with pyrrolidine. Unlike standard alkyl halide substitutions, this reaction is governed by the unique s...
Author: BenchChem Technical Support Team. Date: March 2026
Bridgehead Substitution
Executive Summary
This guide details the protocol for the amination of 1-bromo-3-adamantanol with pyrrolidine. Unlike standard alkyl halide substitutions, this reaction is governed by the unique stereoelectronic constraints of the adamantane cage. The transformation proceeds exclusively via an
mechanism due to the steric blockade of backside attack ( exclusion) at the bridgehead carbon.[1] This protocol is optimized for drug discovery workflows targeting CNS-active adamantyl-amines and DPP-4 inhibitor analogs.
Optimal Conditions: Thermal activation (110–130°C) in a polar aprotic solvent or neat pressure conditions.
Target Yield: >85% isolated yield.
Mechanistic Insight & Causality
The Bridgehead Constraint
The reactivity of 1-bromo-3-adamantanol is defined by Bredt’s rule and the rigidity of the diamondoid cage.
Impossibility: The cage structure prevents the nucleophile (pyrrolidine) from accessing the antibonding orbital of the C-Br bond (backside attack). Therefore, pathways are geometrically forbidden.
Viability: The reaction relies on the spontaneous ionization of the C-Br bond. While bridgehead carbocations are generally unstable due to their inability to achieve perfect planar () geometry, the 1-adamantyl cation is surprisingly stable. This stability arises from hyperconjugative donation from the parallel bonds of the cage (-C-C bonds) into the empty p-orbital of the cation.
Reaction Pathway[2]
Ionization (Rate Determining Step): Thermal energy drives the heterolytic cleavage of the C-Br bond, releasing bromide and forming the 3-hydroxy-1-adamantyl cation.
Nucleophilic Trapping: The pyrrolidine nitrogen attacks the cation. Because the cation cannot fully planarize, the attack occurs from the exo-face, retaining the general cage configuration.
Deprotonation: A second equivalent of pyrrolidine (or added base) removes the proton from the resulting ammonium species to yield the free amine.
This method uses DMF to allow heating above the boiling point of pyrrolidine (87°C) without a pressure vessel, although a sealed tube is still preferred for safety and kinetics.
Step-by-Step Procedure:
Setup: To a 50 mL heavy-walled pressure vial (or round-bottom flask with reflux condenser if <90°C), add 1-bromo-3-adamantanol (1.0 g, 4.3 mmol).
Solvation: Add anhydrous DMF (5.0 mL). Stir until dissolved.
Reagent Addition: Add Potassium Carbonate (1.2 g, 8.6 mmol) followed by Pyrrolidine (1.1 mL, ~13 mmol).
Note: Excess pyrrolidine is used to drive the equilibrium and ensure rapid trapping of the cation.
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
Process Control: Monitor by TLC (Mobile Phase: 10% MeOH in DCM with 1%
). The bromide starting material is less polar than the amine product.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
Separate phases.[7] Extract the aqueous layer 2x with Ethyl Acetate.
Combine organics and wash with Brine (saturated NaCl) to remove residual DMF.
Application Note: Conversion of Adamantane-Derived Free Bases to Hydrochloride Salts
Executive Summary & Nomenclature Context In pharmaceutical chemistry, the term "adamantane" strictly refers to the highly symmetrical, unsubstituted hydrocarbon tricyclo[3.3.1.1^(3,7)]decane ( ). Because pure adamantane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Context
In pharmaceutical chemistry, the term "adamantane" strictly refers to the highly symmetrical, unsubstituted hydrocarbon tricyclo[3.3.1.1^(3,7)]decane (
). Because pure adamantane lacks a basic nitrogen, it cannot form a salt. Therefore, when researchers refer to "adamantane free base," they are universally describing amino-functionalized adamantane derivatives , predominantly amantadine (1-adamantylamine) or memantine (3,5-dimethyl-1-adamantylamine)[1].
These compounds are critical pharmacophores acting as NMDA receptor antagonists and viral M2 ion channel blockers[1][2]. This application note provides a validated, self-contained protocol for converting these lipophilic free bases into their highly stable, water-soluble hydrochloride (HCl) salts.
Mechanistic Rationale & Solvent Causality
The free bases of amantadine and memantine are waxy, highly lipophilic solids or liquids that are prone to atmospheric oxidation and rapid sublimation at room temperature[1]. Converting the primary amine (basic
of ~10.58) into an HCl salt is driven by a highly exothermic acid-base neutralization that yields a stable, ionic crystal lattice[1].
Causality of Solvent Selection:
The success of this protocol relies on exploiting the differential solubility between the free base and the resulting salt. By utilizing a medium-polarity organic solvent (such as isopropanol, ethanol, or ethyl acetate), the free base is completely solubilized. Upon the introduction of aqueous HCl, the highly polar ammonium chloride salt forms. Because the organic solvent possesses a significantly lower dielectric constant than water, it acts as an anti-solvent for the ionic salt, driving a rapid, high-yielding precipitation[3][4].
Physicochemical Data Comparison
The following table summarizes the quantitative physicochemical shifts that occur during the conversion of amantadine free base to its HCl salt, illustrating the necessity of this procedure for drug formulation and assay development.
Wash Solvent: Toluene or Ethyl Acetate (pre-chilled to 4 °C)
Equipment: Jacketed glass reactor (or round-bottom flask with ice bath), magnetic stirrer, dropping funnel, Büchner funnel, vacuum drying oven.
Step-by-Step Methodology
Dissolution: Charge the reactor with 15.1 g (100 mmol) of amantadine free base. Add 50 mL of isopropanol. Stir at 20–25 °C until complete dissolution is achieved.
Self-Validation: The solution must be visually clear. If particulates remain, perform a polish filtration before proceeding.
Thermal Control: Cool the vessel contents to 0–5 °C using an ice bath or chiller[4].
Causality: The subsequent neutralization is highly exothermic. Pre-cooling prevents solvent boil-off, limits thermal degradation, and maximizes the thermodynamic driving force for crystallization.
Acidification: Equip the dropping funnel with 11.0 mL of 31% aq. HCl (approx. 110 mmol, 1.1 equivalents). Add the acid dropwise over 15–20 minutes, maintaining the internal temperature strictly below 20 °C[4].
Self-Validation: Monitor the pH. The solution pH should drop from >10 to approximately 2–3. A dense, white microcrystalline precipitate will begin to form almost immediately.
Crystallization (Ostwald Ripening): Once the acid addition is complete, return the suspension to 0–5 °C and stir vigorously for 60 minutes[4].
Causality: Extended stirring at low temperatures ensures complete precipitation and allows smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening), significantly improving downstream filtration kinetics.
Isolation: Collect the colorless, microcrystalline solid via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with 3 x 20 mL of cold toluene (or ethyl acetate)[4].
Causality: Toluene is a highly non-polar solvent. It efficiently washes away unreacted lipophilic free base and organic impurities without dissolving the highly polar HCl salt, preserving the yield.
Vacuum Drying: Transfer the solid to a vacuum oven. Dry at 40 °C and 30 mbar for 18.5 hours[4].
Self-Validation: Weigh the product periodically until a constant mass is achieved, indicating the complete removal of residual water and solvents. Expected yield is 80–85% (>15 g) of high-purity amantadine hydrochloride[4][5].
References
[3] A modified method for synthesis of amantadine hydrochloride. sld.cu. Available at: 3
[4] EP1820792A1 - Process for the preparation of adamantanamines. Google Patents. Available at: 4
[2] A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane. ResearchGate. Available at: 2
[5] Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: 5
Microwave-Assisted Synthesis of Aminoadamantane Derivatives: Protocols and Field-Proven Insights
An Application Guide by Senior Application Scientists Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This comprehensive guide details the application of microwave-assisted organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by Senior Application Scientists
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract:
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient production of aminoadamantane derivatives. Adamantane-based compounds, such as amantadine and memantine, represent a critical class of therapeutics with applications ranging from antiviral to neuroprotective agents.[1][2][3] Traditional synthetic routes are often hampered by long reaction times and harsh conditions. Microwave irradiation offers a transformative approach, dramatically accelerating reaction rates, increasing yields, and promoting greener chemical processes.[4][5][6] This document provides an in-depth exploration of the underlying principles of microwave chemistry, followed by detailed, validated protocols for key transformations, including the synthesis of amantadine hydrochloride and the rapid generation of diverse derivatives through multicomponent reactions.
The Strategic Advantage of Microwave Synthesis in Adamantane Chemistry
The rigid, lipophilic cage structure of adamantane is a privileged scaffold in medicinal chemistry, enhancing the pharmacokinetic profiles of drug candidates.[3][7] However, its chemical inertness often necessitates forceful reaction conditions. Microwave-assisted synthesis fundamentally alters this landscape.
Unlike conventional heating which relies on slow, inefficient heat transfer from an external source, microwave energy couples directly with polar molecules in the reaction mixture.[8][9][10] This interaction occurs via two primary mechanisms:
Dipolar Polarization: Polar molecules, like reagents or solvents, continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular rotation generates intense, uniform heat throughout the bulk of the material.[10][11][12]
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow results in rapid heating.[9][13]
This "in-core" volumetric heating leads to remarkable benefits that are particularly impactful in drug discovery and development:[8][14]
Accelerated Reactions: Timelines are reduced from hours or days to mere minutes.[4][15]
Enhanced Yields & Purity: Rapid heating can minimize the formation of side products, simplifying purification and improving yields.[5]
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of fewer hazardous solvents.[9][11][13]
Novel Reactivity: The ability to achieve high temperatures and pressures rapidly can facilitate novel reaction pathways not accessible via conventional heating.[8]
Caption: Mechanism of Microwave-Assisted Heating.
Core Protocol: Rapid Synthesis of Amantadine Hydrochloride
This protocol details a microwave-assisted two-step synthesis of the antiviral drug amantadine hydrochloride from adamantane, adapted from validated literature methods.[16] This process avoids the use of hazardous reagents like liquid bromine while dramatically improving yield and reducing reaction time compared to conventional methods.[17]
Caption: Workflow for Microwave-Assisted Amantadine HCl Synthesis.
Protocol 2.1: Microwave-Assisted Ritter Reaction
Objective: To synthesize N-(1-adamantyl)acetamide from adamantane.
Materials:
Adamantane
Acetonitrile (CH₃CN)
Nitric Acid (HNO₃, concentrated)
10-20 mL microwave process vial with stir bar
Monowave microwave reactor
Procedure:
Place adamantane (e.g., 1.0 g) and acetonitrile into the microwave process vial.
Carefully add concentrated nitric acid.
Seal the vial with a septum cap.
Place the vial in the microwave reactor cavity.
Irradiate the mixture at a constant temperature of 40°C for 3 hours with magnetic stirring.
After cooling, carefully quench the reaction mixture with ice-cold water.
Collect the precipitated white solid by vacuum filtration, wash with water, and dry to yield N-(1-adamantyl)acetamide.
Protocol 2.2: Microwave-Assisted Hydrolysis and Salt Formation
Objective: To convert N-(1-adamantyl)acetamide to amantadine hydrochloride.
Materials:
N-(1-adamantyl)acetamide (from Protocol 2.1)
Sodium Hydroxide (NaOH)
Propylene Glycol (PG)
Deionized Water
Hydrochloric Acid (HCl, 5N aqueous solution)
Dichloromethane (DCM)
Procedure:
Combine N-(1-adamantyl)acetamide, NaOH, water, and propylene glycol in a microwave process vial.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120°C for 2 hours with stirring.
After cooling, extract the resulting amantadine free base with dichloromethane.
Wash the organic layer with water and dry over anhydrous sodium sulfate.
Filter the solution and add 5N aqueous HCl dropwise with stirring to precipitate the hydrochloride salt.
Collect the white solid by filtration, wash with a small amount of cold DCM, and dry under vacuum.
Causality: The Ritter reaction involves the formation of a carbocation at the tertiary position of the adamantane cage, which is then trapped by the nitrile. Microwave energy efficiently heats the polar acetonitrile and acid, providing the necessary activation energy in a controlled manner.[10]
Trustworthiness: The protocol's reliability stems from precise temperature control. Modern microwave reactors use fiber-optic probes or IR sensors to monitor and maintain the set temperature, ensuring high reproducibility, which is often a challenge with conventional oil baths.[5][8]
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy and compared with literature data or a reference standard.[1][18] The melting point of amantadine hydrochloride can also be determined.
Protocol: Derivatization via Microwave-Assisted Ugi Reaction
For drug development professionals, generating libraries of related compounds is essential for exploring structure-activity relationships (SAR).[8] The Ugi four-component reaction (Ugi-4CR) is a powerful tool for this, and its speed is greatly enhanced by microwave irradiation.[19][20] This protocol provides a general framework for synthesizing a library of aminoadamantane derivatives.
The Ugi reaction combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide.[21][22]
Caption: Ugi Four-Component Reaction for Library Synthesis.
Objective: To rapidly synthesize a diverse set of N-acylamino-N-(adamantan-1-yl) amides.
Materials:
1-Aminoadamantane
A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid)
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
Microwave process vials
Procedure:
To a microwave vial, add the carboxylic acid (1.1 eq) and the aldehyde (1.0 eq) in methanol (2-3 mL).
Add 1-aminoadamantane (1.0 eq) to the mixture.
Finally, add the isocyanide (1.2 eq).
Seal the vial and place it in the microwave reactor.
Irradiate at 80-120°C for 10-30 minutes. Monitor reaction completion by TLC or LC-MS if necessary.
Upon completion, cool the reaction vial.
Remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization.
Senior Application Scientist's Notes:
Expertise: The choice of solvent is critical. Polar protic solvents like methanol are standard for the Ugi reaction.[22] Trifluoroethanol can sometimes enhance reaction rates and yields for less reactive substrates due to its high polarity and ability to stabilize intermediates.
High-Throughput Application: This protocol is ideally suited for parallel synthesis platforms. By varying the aldehyde, carboxylic acid, and isocyanide components across a 96-well plate format, hundreds of unique aminoadamantane derivatives can be generated in a single day, dramatically accelerating the hit-to-lead phase of drug discovery.[8]
Post-Ugi Modification: The products of the Ugi reaction are often multifunctional and can be used as substrates for subsequent cyclization reactions, also frequently accelerated by microwave heating, to generate complex polycyclic and heterocyclic scaffolds.[19][20]
Characterization and Validation
All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O stretch, N-H stretch).[2][23]
Elemental Analysis: To confirm the elemental composition of the final product.[2]
Conclusion
Microwave-assisted synthesis is a robust, efficient, and green technology that has revolutionized the synthesis of aminoadamantane derivatives. By leveraging direct energy transfer, MAOS provides a powerful tool for both the bulk synthesis of established active pharmaceutical ingredients like amantadine and the rapid, diversity-oriented synthesis of novel compound libraries for drug discovery. The protocols and insights provided in this guide offer a validated starting point for researchers to harness the full potential of this enabling technology.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-Assisted Synthesis in Drug Development. EPCP.
The impact of microwave synthesis on drug discovery.
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
The impact of microwave synthesis on drug discovery. PubMed.
A Review on: A significance of microwave assist technique in green chemistry.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Theory of Microwave Heating for Organic Synthesis.
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
Molecular docking, derivatization, characterization and biological assays of amantadine. PMC.
A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE.
The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene Polyhedron. Masaryk University.
Microwave Method for the Synthesis of Amantadine Hydrochloride. ThaiScience.
Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science.
Comparative In Vitro Analysis of 1-Amino-3,5-dimethyladamantane (Memantine)
The synthesis and characterization of new aminoadamantane derivatives of hexachloro- cyclo-triphosphazene | Request PDF.
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI.
Simple and Economical Process for Producing Amantadine Hydrochloride. PMC.
Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)
Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI.
Microwave-Assisted Passerini Reactions under Solvent-Free Conditions.
Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PMC.
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign.
Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI.
Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
Microwave-assisted synthesis of O'-adamantyl
Microwave Assisted Synthesis of New Adamantyltriazine Derivatives | Request PDF.
Advanced Protocol: Handling and Stabilization of Hygroscopic Adamantane Hydrochloride Salts
Part 1: Introduction & Mechanistic Insight The Paradox of Adamantane Salts Adamantane derivatives (e.g., Amantadine, Memantine) are structurally unique. The adamantane cage itself is highly lipophilic (hydrophobic), faci...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Mechanistic Insight
The Paradox of Adamantane Salts
Adamantane derivatives (e.g., Amantadine, Memantine) are structurally unique. The adamantane cage itself is highly lipophilic (hydrophobic), facilitating blood-brain barrier (BBB) penetration. However, to ensure bioavailability and solubility in aqueous physiological fluids, these amines are converted into hydrochloride salts.
The Hygroscopicity Mechanism:
While the hydrocarbon cage repels water, the ionic headgroup (
) has a high charge density. In the solid state, the crystal lattice energy competes with the hydration energy.
Surface Adsorption: At moderate relative humidity (RH), water molecules adsorb onto the crystal surface, interacting with the exposed ionic chloride and ammonium species.
Capillary Condensation: If the powder is fine (micronized for formulation), inter-particulate voids fill with water vapor, leading to "caking" or bridging between particles even before the crystal lattice hydrates.
Deliquescence: If the Critical Relative Humidity (CRH) is exceeded, the salt dissolves in its own sorbed water, leading to irreversible physical degradation.
Scope of Application
This guide applies to the following workflows:
API Weighing & Aliquoting: Preventing drift in mass measurements.
Formulation Compounding: Ensuring content uniformity in capsules/tablets.
Analytical Standard Preparation: Eliminating potency errors due to water weight.
Part 2: Material Characterization (The "Self-Validating" Step)
Before handling a new batch, you must establish its specific moisture sensitivity. Do not rely on generic data; polymorphic impurities can drastically alter hygroscopicity.
Protocol A: Determination of Critical Relative Humidity (CRH)
Objective: Identify the RH limit where the salt begins to absorb exponential amounts of water.
Equipment: Dynamic Vapor Sorption (DVS) Analyzer (Preferred) or Saturated Salt Desiccator Setup.
Preparation: Load ~10 mg of Adamantane HCl salt into the DVS sample pan.
Drying Cycle: Equilibrate at 0% RH (under
flow) at 25°C for 60 minutes to establish dry mass ().
Sorption Scan: Ramp RH from 0% to 90% in 10% steps. Hold at each step until mass change (
) is <0.002% per minute.
Desorption Scan: Ramp back to 0% to check for hysteresis (hydrate formation).
Data Analysis: Plot Isotherm. The CRH is the inflection point where mass uptake spikes.
Operational Rule: Always process the material at an ambient RH at least 10% below the determined CRH . If CRH is unknown, assume a limit of 40% RH .
Part 3: The "Dry-Chain" Handling Protocol
This protocol uses a "Dry-Chain" methodology, ensuring the API is never exposed to ambient unregulated air for more than 30 seconds.
Environmental Control Hierarchy
Level
Environment
Suitability
Level 1 (Best)
Glove Box ( or Ar atm)
Long-term storage, subdivision of bulk.
Level 2
Nitrogen-Purged Glove Bag
Benchtop weighing of small aliquots.
Level 3
Controlled HVAC Room (<30% RH)
Quick transfers, sealed vessel processing.
Level 4 (Risk)
Standard Lab Bench (>45% RH)
PROHIBITED for quantitative work.
Workflow: Precision Weighing
Objective: Weigh X mg of Amantadine HCl without moisture uptake affecting the result.
Equilibration: Bring the storage container to room temperature before opening to prevent condensation on cold salt crystals.
Ionization Control: Use an anti-static gun (polonium or piezo) on the weighing boat. Dry salts are prone to static charge, causing scattering.
The "Closed-Loop" Weighing Technique:
Step A: Tare the volumetric flask or weighing boat with its lid on.
Step B: Open stock bottle inside the controlled zone (Level 1 or 2).
Step C: Transfer solid rapidly.
Step D: Close the weighing vessel immediately.
Step E: Record mass only when the vessel is closed.
Visualizing the Workflow (Graphviz):
Figure 1: Decision logic for handling hygroscopic salts to prevent moisture-induced weighing errors.
Part 4: Storage and Packaging Protocols
Improper storage is the primary cause of "clumping" (agglomeration) in adamantane salts.
The "Double-Barrier" System
Never rely on a single screw-cap bottle.
Primary Container: Amber glass or HDPE bottle with a Teflon-lined screw cap.
Why Teflon? It provides a better vapor seal than standard paper/foam liners.
Desiccant: Place a sachet of Molecular Sieve (3Å or 4Å) or Silica Gel inside.
Note: Ensure the desiccant packet does not directly touch the powder to avoid physical contamination.
Secondary Barrier: Heat-seal the primary bottle inside an aluminized Mylar bag (moisture vapor transmission rate
).
Recovery of Clumped Material
If the salt has hardened due to moisture excursion:
Do NOT attempt to crush it immediately (risk of static & loss).
Vacuum Drying: Place the open container in a vacuum oven at 40°C for 12–24 hours.
Caution: Amantadine HCl sublimes at high temperatures (>150°C), but 40°C is safe.
Gentle Milling: Once dried, pass through a coarse sieve (mesh 20) to break agglomerates.
Part 5: Analytical Validation
How do you know if your handling was successful? You must correct for water content.
Water Content Determination (Karl Fischer)
Standard Loss on Drying (LOD) is often insufficient for trace moisture in hygroscopic salts.
Method: Volumetric Karl Fischer Titration.
Solvent System: Methanol/Formamide (2:1) to ensure complete solubility of the adamantane salt.
Endpoint: Bipotentiometric detection.
Potency Correction Formula
When preparing analytical standards (e.g., for HPLC assay), you must correct the weighed mass (
) using the measured water content () and residual solvent ().
Application Note: One-Pot Synthesis of Pyrrolidinyl Adamantanes via Direct C(sp³)–H Amination
Introduction & Scientific Rationale Pyrrolidinyl adamantanes represent a privileged class of pharmacophores in modern drug discovery. The bulky, lipophilic diamondoid cage of adamantane significantly enhances the pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Pyrrolidinyl adamantanes represent a privileged class of pharmacophores in modern drug discovery. The bulky, lipophilic diamondoid cage of adamantane significantly enhances the pharmacokinetic profiles of attached moieties, a principle famously utilized in the DPP-4 inhibitor vildagliptin and various antiviral agents.
Historically, synthesizing these derivatives from unactivated adamantane required tedious, multi-step sequences: harsh electrophilic bromination using corrosive bromine gas, followed by isolation, and subsequent nucleophilic substitution with a pyrrolidine derivative.
This application note details a state-of-the-art One-Pot Cross-Dehydrogenative Coupling (CDC) methodology. By leveraging transition-metal catalysis and radical-mediated Hydrogen Atom Transfer (HAT)[1], researchers can achieve direct intermolecular C(sp³)–H amination of adamantane in a single reaction vessel[2].
Mechanistic Causality
The regioselectivity of this protocol is governed by thermodynamic principles. The tertiary C–H bonds of adamantane possess a lower Bond Dissociation Energy (BDE
93 kcal/mol) compared to its secondary C–H bonds (BDE 98 kcal/mol).
HAT Process: These radicals selectively abstract the weaker tertiary hydrogen from adamantane, forming a stable, sterically shielded tertiary adamantyl radical.
Radical Capture: Concurrently, a Copper(I) catalyst coordinates with the pyrrolidine substrate. The adamantyl radical is captured by this Cu(II)-amine complex, forming a transient Cu(III) intermediate that undergoes rapid reductive elimination to forge the C–N bond.
Catalytic cycle and radical-mediated C(sp3)-H amination mechanism.
Experimental Design & Optimization
To ensure a self-validating and highly reproducible system, the reaction parameters must be tightly controlled. The choice of solvent is critical: while toluene is a standard non-polar solvent, it undergoes competitive benzylic C–H amination under radical conditions. Therefore, chlorobenzene (PhCl) is selected for its high boiling point and inertness to HAT.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst (10 mol%)
Oxidant (2.5 eq)
Solvent
Temp (°C)
Isolated Yield (%)
1
None
TBHP (70% aq)
PhCl
110
Trace
2
CuI
None
PhCl
110
0
3
CuI
DTBP
PhCl
110
45
4
CuI
TBHP (70% aq)
Toluene
110
32*
5
CuI
TBHP (70% aq)
PhCl
110
88
*Note: Drastic yield reduction in Entry 4 is due to competitive benzylic radical formation from toluene.
Detailed Experimental Protocol
Safety Note: Peroxides are potentially explosive. All reactions involving TBHP must be conducted behind a blast shield in a well-ventilated fume hood. Never concentrate solutions containing unquenched peroxides to dryness.
Materials Required
Adamantane (1.0 equiv, 10 mmol)
Pyrrolidine (3.0 equiv, 30 mmol)
Copper(I) Iodide (CuI) (10 mol%, 1.0 mmol)
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.5 equiv, 25 mmol)
Chlorobenzene (Anhydrous, 10 mL)
Step-by-Step Methodology
System Preparation: Flame-dry a 50 mL Schlenk tube equipped with a heavy-duty magnetic stir bar. Backfill the vessel with nitrogen three times to establish a strictly inert atmosphere.
Reagent Loading: Add adamantane (1.36 g, 10 mmol) and CuI (190 mg, 1.0 mmol) to the Schlenk tube.
Solvent & Amine Addition: Inject chlorobenzene (10 mL) followed by pyrrolidine (2.48 mL, 30 mmol) via a gas-tight syringe. Expert Insight: Excess pyrrolidine is utilized to outcompete the homocoupling of adamantyl radicals and to stabilize the active Cu-species.
Oxidant Addition (Critical Step): To prevent thermal runaway and mitigate the over-oxidation of the amine to a nitrone, add TBHP (3.5 mL, 25 mmol) dropwise over 15 minutes at room temperature with gentle stirring.
Thermal Activation: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 110°C. Stir vigorously (800–1000 rpm) for 16 hours. Expert Insight: High-speed stirring is mandatory to maintain mass transfer across the biphasic aqueous (from TBHP)/organic mixture.
Quenching: Cool the reaction vessel to room temperature. Carefully quench unreacted peroxides by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the peroxide test strip reads negative.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography. Use an eluent gradient of Hexanes/Ethyl Acetate (9:1). Expert Insight: Pre-treat the silica gel with 1% Triethylamine (TEA) to prevent the basic pyrrolidinyl adamantane product from irreversibly streaking or binding to the acidic silanol groups.
Step-by-step experimental workflow for the one-pot synthesis.
References
Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry (2013). Available at:[Link]
Intermolecular Ritter-Type C–H Amination of Unactivated sp³ Carbons. Journal of the American Chemical Society (2012). Available at:[Link]
Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. MDPI (2023). Available at:[Link]
Technical Support Center: Purification of 3-pyrrolidin-1-yladamantan-1-ol
Executive Summary This guide addresses the purification of 3-pyrrolidin-1-yladamantan-1-ol (a tertiary amine) from reaction mixtures containing excess pyrrolidine (a secondary amine).[1][2] The separation relies on three...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the purification of 3-pyrrolidin-1-yladamantan-1-ol (a tertiary amine) from reaction mixtures containing excess pyrrolidine (a secondary amine).[1][2] The separation relies on three distinct physicochemical differences between the product and the impurity:
Volatility: Pyrrolidine (bp 87 °C) is volatile; the adamantane derivative is not.[2]
Hydrophilicity: Pyrrolidine is miscible with water; the adamantyl cage renders the product lipophilic.[2]
Nucleophilicity: Pyrrolidine (secondary amine) can be chemoselectively scavenged; the product (tertiary amine) cannot.[2]
Visual Troubleshooting Logic
Before selecting a protocol, use this decision tree to identify the most appropriate workflow for your current purity level and available equipment.
Figure 1: Purification Decision Matrix.[1][2] Blue nodes indicate decision points; Yellow nodes indicate active protocols.
Protocol A: Azeotropic Distillation (The "Toluene Strip")
Objective: Remove bulk pyrrolidine using its volatility and ability to form azeotropes.[2]
Mechanism: Pyrrolidine boils at 87 °C. While it does not form a classic azeotrope with water at atmospheric pressure, it can be entrained effectively with toluene or removed via high-vacuum co-evaporation due to its high vapor pressure relative to the bulky adamantane product.[1][2]
Step-by-Step Methodology
Concentration: Concentrate the reaction mixture to an oil using a rotary evaporator (bath temp: 45–50 °C).
Solvent Addition: Redissolve the crude oil in Toluene (approx. 10 mL per gram of crude).
Why Toluene? Toluene has a higher boiling point (110 °C) than pyrrolidine (87 °C).[2] As toluene distills, it entrains the volatile amine.[2]
Evaporation: Evaporate the toluene under reduced pressure.
Repeat: Repeat the toluene addition and evaporation cycle 3 times .
High Vacuum: Place the resulting residue under high vacuum (<1 mbar) for 4–12 hours.
Success Metric: Run a 1H NMR. The pyrrolidine multiplets at ~1.6 ppm and ~2.8 ppm should be significantly diminished.[2]
Protocol B: The "Salting-Out" Partition Wash
Objective: Leverage the extreme water solubility of pyrrolidine against the lipophilicity of the adamantane cage.
Mechanism: Pyrrolidine is miscible with water.[2] The adamantyl group is highly hydrophobic.[2] By maintaining a high pH (keeping amines unprotonated), we force the small pyrrolidine into the aqueous phase while the greasy product stays in the organic phase.
Solubilizes pyrrolidine; high pH prevents salt formation.[1][2]
Brine (Sat. NaCl)
Drying Agent
Increases ionic strength to push product into organic phase.[2]
Step-by-Step Methodology
Dissolution: Dissolve the crude residue in DCM (Dichloromethane) or MTBE .[2] Avoid Ethyl Acetate if possible, as amines can attack it over long periods.[1][2]
First Wash: Wash the organic layer with Water (3x) .[2]
Critical Detail: Do not use acid.[2] Acid will protonate the product, rendering it water-soluble and causing yield loss.[1][2]
Brine Wash: Wash the organic layer once with saturated brine to remove emulsified water.[2]
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Troubleshooting Emulsions: The adamantane surfactant-like structure may cause emulsions.[2] If this occurs, add a small amount of Methanol to the biphasic mixture to break the emulsion.
Protocol C: Chemoselective Scavenging (Polishing)
Objective: Remove trace (<1%) pyrrolidine when high purity is required for biological assays.
Mechanism: Pyrrolidine is a secondary amine .[2][3] The product is a tertiary amine .[2] Electrophilic scavengers (like isocyanates) will react rapidly with the secondary amine to form a urea, which alters its solubility or binds it to a solid support.
⚠️ Warning: The product contains a hydroxyl group (-OH).[1][2] Highly reactive scavengers (e.g., acid chlorides) may react with the alcohol.[2] Isocyanates are generally more selective for amines over alcohols under mild conditions.[2]
Selectivity: The tertiary amine product cannot react to form a urea.[2] The -OH reaction is much slower without a catalyst.[2]
Filtration: Filter off the resin.[2] The filtrate contains the purified product.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my product an oil instead of a solid?A: Unreacted pyrrolidine acts as a solvent, depressing the melting point.[2] Even 5% residual pyrrolidine can prevent the adamantane derivative from crystallizing.[2] Perform Protocol A (Toluene azeotrope) rigorously. Once the impurity is removed, the product should solidify or crystallize from diethyl ether/hexanes.
Q2: Can I use an acidic wash (HCl) to remove the pyrrolidine?A:No. While pyrrolidine (pKa ~11.3) is basic, your product (3-pyrrolidin-1-yladamantan-1-ol) is also a tertiary amine (pKa ~10.5).[1][2] An acid wash will protonate both species, extracting your product into the water layer along with the impurity.
Q3: Can I use silica gel chromatography?A: Yes, but with caution. Amines streak badly on standard silica.[2] You must use an amine-modifier.[1][2]
Visualization: Amines do not always absorb UV well.[2] Use Iodine stain or Dragendorff’s reagent (specific for tertiary amines/alkaloids) to visualize the spots on TLC.
Q4: Is the hydroxyl group (-OH) on the adamantane sensitive?A: It is a tertiary alcohol (bridgehead) or secondary depending on the exact isomer, but adamantane alcohols are generally sterically hindered. They are stable to basic workups but can undergo solvolysis (formation of carbocation) in strong acids.[2] Avoid heating in strong acid.[2]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989 .[1][2] (Standard reference for amine purification and azeotropic distillation).
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1][2] Oxford University Press, 2012 .[1][2] (Mechanistic basis of amine basicity and nucleophilicity).
Stamatiou, G., et al. "Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus."[1][2][4][5] Bioorganic & Medicinal Chemistry Letters, 2001 , 11(16), 2137-2142.[1][2][4] Link (Precedent for synthesis and handling of adamantyl-pyrrolidine derivatives).[1]
Sigma-Aldrich. "3-Pyrrolidin-1-yladamantan-1-ol hydrochloride Product Sheet." Link (Confirmation of HCl salt stability).
He, S., et al. "Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation."[1][2][6] ACS Omega, 2021 .[1][2][6] Link (Reference for toluene azeotropic properties).[1][2]
Technical Support Center: Analysis of Non-UV Active Adamantane Derivatives
Topic: Detecting Amantadine, Memantine, and Rimantadine in HPLC Role: Senior Application Scientist | Status: Operational The Challenge: The "Invisible" Analyte User Query: "I am injecting Amantadine HCl, but I see no pea...
User Query: "I am injecting Amantadine HCl, but I see no peaks on my DAD/VWD at 210 nm or 254 nm. Is my column failed?"
Technical Insight:
Your column is likely fine. Adamantane derivatives (Amantadine, Memantine, Rimantadine) are tricyclic cage-like alkanes. Chemically, they consist almost entirely of Sigma (
) bonds. They lack conjugated Pi () electron systems (chromophores) required to absorb UV/Vis light.
Result: They are effectively invisible to standard UV detection.
Solution: You must switch to a Universal Detector (CAD, ELSD, RID) or chemically modify the analyte (Derivatization ) to add a chromophore.
Detector Selection Strategy
Before starting, use this decision matrix to select the correct workflow for your lab's capabilities.
Figure 1: Decision matrix for selecting the appropriate detection method based on analytical requirements and available instrumentation.
These are "Universal Detectors" that measure analytes based on their non-volatility relative to the mobile phase. CAD is generally preferred over ELSD due to better linearity and sensitivity for semi-volatiles.
Critical Protocol: Mobile Phase Volatility
Rule: You CANNOT use non-volatile buffers (Phosphate, Sulfate) with CAD or ELSD. They will precipitate inside the detector, causing massive noise and potential hardware damage.
Parameter
Recommended Specification
Buffer
Ammonium Acetate or Ammonium Formate (≤ 20 mM)
Acid Modifier
Formic Acid or Acetic Acid (≤ 0.1%)
Organic Modifier
Acetonitrile or Methanol (LC-MS Grade required)
Column
C18 or C8 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm
Nebulizer Temp
35°C (CAD) or 40-50°C (ELSD)
Troubleshooting Guide: CAD/ELSD
Q: My baseline is extremely noisy (spikes > 10 pA).
Cause 1: Dirty Mobile Phase. Impurities in the solvent evaporate and leave particles.[1]
Fix: Use only LC-MS grade solvents. Filter buffers through 0.2 µm membrane.
Cause 2: Column Bleed. Stationary phase shedding silica/ligands.
Fix: Flush column with 100% strong solvent (ACN/MeOH) disconnected from the detector. Reconnect only after 30 mins of equilibration.
Q: I see "Ghost Peaks" in my blank injection.
Cause: System contamination or carryover. Adamantanes are sticky (hydrophobic).
Fix: Ensure your needle wash solvent is strong (e.g., 90% Methanol). Run a "cleaning gradient" (ramp to 95% B) after every injection.
Q: My derivative peak area is not reproducible (high RSD).
Cause: Incomplete reaction or unstable pH.
Fix: Ensure the reaction buffer maintains pH > 8.5. The reaction releases acid; if the buffer is too weak, pH drops, and the reaction stops. Increase buffer molarity to 0.1 M or 0.2 M.
Q: I have a massive peak at the start of my chromatogram that swamps the analyte.
Cause: Excess FMOC-OH (hydrolysis product) or unreacted FMOC-Cl.
Fix: You must separate the "Reagent Peak" from the "Analyte Peak." Use a gradient starting at low organic (e.g., 20% B) to elute the reagent early, then ramp up to elute the hydrophobic adamantane derivative.
Workflow C: Refractive Index (RID)
Scope: Limited to Isocratic methods and high concentrations (e.g., Dissolution testing, Assay of raw material).
Q: Why does my RID baseline drift constantly?
Technical Reality: RID measures the bending of light based on density. It is extremely sensitive to Temperature and Pressure.
Fix:
Thermal Control: The optical bench must be thermostatted (e.g., 35°C or 40°C).
Reference Cell: Ensure the reference cell is purged with fresh mobile phase daily.
No Gradients: You cannot run a gradient. The changing solvent density will cause the baseline to go off-scale immediately.
Interactive Troubleshooting Logic
Use this flow to diagnose signal issues with Universal Detectors (CAD/ELSD).
Figure 2: Isolation protocol for high background noise in CAD/ELSD systems.
References & Validated Methods
USP Monograph (Amantadine Hydrochloride): The United States Pharmacopeia describes methods for assay and organic impurities, often utilizing GC or specific HPLC conditions. Source: USP-NF Online.
Derivatization Method (FMOC): "Determination of amantadine and its analogues in biological samples by HPLC with UV detection." Journal of Chromatography B.
CAD vs ELSD Comparison: "Charged Aerosol Detection for the Analysis of Non-Volatile Compounds." Thermo Fisher Scientific Technical Notes. (Example context for non-volatiles).
Memantine Analysis: "Sensitive and Rapid HPLC Method for Determination of Memantine... Using OPA Derivatization." NCBI / PMC.
Disclaimer: This guide is intended for educational and troubleshooting purposes. Always validate methods according to ICH Q2(R1) guidelines before applying them to GMP regulated environments.
Technical Support Center: Extraction Optimization for 3-pyrrolidin-1-yladamantan-1-ol
The following technical guide is structured as a specialized support center resource. It synthesizes principles of physical organic chemistry with practical extraction methodologies for adamantane derivatives.[1] Documen...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource. It synthesizes principles of physical organic chemistry with practical extraction methodologies for adamantane derivatives.[1]
Document ID: TSC-EXT-ADAM-003
Status: Active
Last Updated: October 26, 2023
Topic: pH Optimization & Solvent Selection for Amphiphilic Adamantane Amines[2][3]
Executive Summary & Core Logic
The Short Answer:
To extract 3-pyrrolidin-1-yladamantan-1-ol (an amino-alcohol) from an aqueous phase into an organic solvent, you must adjust the aqueous phase to pH ≥ 12.5 .[2][3]
The Mechanism:
This molecule acts as a "chemical switch" based on pH.[1] It contains a basic pyrrolidine nitrogen (
pH < 8 (Acidic/Neutral): The nitrogen is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
).[1] The molecule is ionic and highly water-soluble.[1][3]
pH > 12 (Basic): The nitrogen is deprotonated (
).[1] The molecule becomes neutral.[1] The lipophilic adamantane cage dominates, driving the molecule into the organic phase.[1]
The Theory: Understanding Your Molecule
Why standard neutral extraction fails.
The target molecule, 3-pyrrolidin-1-yladamantan-1-ol , presents a dual challenge:
The Adamantane Cage: Highly lipophilic (greasy).[1]
The Hydroxyl & Amine: Highly hydrophilic (polar).[1]
Because of the hydroxyl group (alcohol), even the neutral form has some affinity for water.[1] If the pH is not high enough to completely deprotonate the amine, the molecule will remain "stuck" in the aqueous phase or form an emulsion (acting like a surfactant).[1]
Species Distribution Diagram
The following diagram illustrates the ionization state of the pyrrolidine nitrogen relative to pH. You must operate in the "Free Base" zone.[1]
Caption: Ionization profile of the pyrrolidine nitrogen. Extraction efficiency maximizes when pH is at least 2 units above the pKa.[1]
Standard Operating Procedure (SOP)
Protocol ID: EXT-LLE-HIGH-PH
Reagents Required[1][2][3][4][5][6]
Base: 5M or 10M NaOH (Sodium Hydroxide).[1] Do not use Bicarbonate; it is too weak.[1][2]
Solvent: Dichloromethane (DCM) is preferred due to the high solubility of adamantane cages.[1] MTBE (Methyl tert-butyl ether) is a greener alternative but may require "salting out."[1][2][3]
Additive: Saturated Brine (NaCl solution).
Step-by-Step Workflow
Step
Action
Technical Rationale
1
Chill the aqueous reaction mixture to < 10°C.
Reaction quenching; prevents exotherms when adding strong base.[2][3]
2
Basify with NaOH dropwise until pH reaches 12-13 .
Ensures >99% of the amine is in the free-base (neutral) form.[1][2][3]
3
Add Brine (Saturated NaCl) to the aqueous phase (20% v/v).
Critical: The -OH group makes the molecule slightly water-soluble.[2][3] Brine increases ionic strength, pushing the organic molecule out ("Salting Out").[1]
4
Extract with DCM (3 x Vol). Shake vigorously but briefly.
DCM solubilizes the adamantane core effectively.[1] Multiple washes improve yield.[1][3]
5
Check Emulsions. If "rag layer" forms, filter through Celite.
Adamantane amino-alcohols act as surfactants.[1][2][3] Filtration breaks the physical stabilization of the emulsion.
Removes residual water trapped by the hydrophilic -OH group.[1][3]
Visual Workflow
Caption: Logic flow for the basic extraction of amphiphilic adamantane amines.
Troubleshooting & FAQs
Q1: I adjusted the pH to 10, but my yield is still low (<50%). Why?
A: pH 10 is insufficient.
The pKa of an N-alkyl pyrrolidine is approximately 10.2 - 10.5 .[2][3]
At pH 10.5 (pH = pKa), only 50% of your molecule is neutral.[1] The other 50% is ionic and stays in the water.[1]
Solution: You must follow the pH = pKa + 2 rule.[1] Target pH 12.5 or 13 .
Q2: I have a persistent emulsion (cloudy layer) between phases.
A: This is common with amino-alcohols (surfactant behavior).[1][2][3]
Fixes:
Filtration: Pass the entire biphasic mixture through a pad of Celite or a glass frit. This physically disrupts the emulsion bubbles.[1]
Brine: Ensure you added saturated NaCl. The high ionic strength forces phase separation.[1]
Time: Adamantane derivatives are bulky; phase separation may take 20+ minutes.[1][3]
Q3: Can I use Ethyl Acetate (EtOAc) instead of DCM?
A: Use with caution.
While EtOAc is safer, secondary/tertiary amines can sometimes react with EtOAc (transamidation) if left for long periods or heated, though this is less likely with a tertiary amine like yours.[1] More importantly, adamantane derivatives are often more soluble in chlorinated solvents (DCM/Chloroform).[1] If using EtOAc, perform 4-5 extractions rather than 3.[1][2][3]
Q4: How do I remove the solvent without losing the product?
A: The adamantane cage makes the molecule relatively non-volatile (high boiling point), but the amine can be sensitive to oxidation.[1]
Relevance: Provides physical data (Melting Point, pKa estimates) for the direct structural precursor, confirming the stability of the adamantane-alcohol core.
Technical Support Center: Preventing Sublimation of Adamantane Intermediates During Drying
Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals dealing with the unique handling challenges of diamondoid compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals dealing with the unique handling challenges of diamondoid compounds.
A critical bottleneck in the synthesis of adamantane-based active pharmaceutical ingredients (APIs)—such as amantadine, memantine, saxagliptin, and vildagliptin—is the severe, often unexplained yield loss during the drying of intermediates. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and field-proven protocols to eliminate sublimation-induced losses.
The Mechanistic Root of the Problem
To prevent yield loss, we must first understand the causality behind the volatility of adamantane derivatives.
Adamantane (
) and its substituted intermediates possess a highly symmetrical, rigid, and nearly spherical molecular geometry[1]. This structural spherical symmetry severely limits the surface area available for London dispersion forces to act between adjacent molecules in the solid state.
The Causality Loop:
Weak Intermolecular Lattice: Despite having unusually high melting points for hydrocarbons (e.g., adamantane melts at 270 °C), the solid-state lattice energy is held together by very weak van der Waals forces.
High Vapor Pressure: Because the molecules are weakly bound but highly rigid, the energy required to transition from the solid phase directly to the gas phase (enthalpy of sublimation) is unusually low.
Sublimation Under Standard Drying: When researchers apply standard drying conditions (e.g., high vacuum at 40–50 °C to remove residual solvents), the ambient pressure drops below the compound's vapor pressure, triggering rapid sublimation and massive yield loss[2].
Caption: Logical causality of adamantane sublimation and targeted mitigation strategies.
Troubleshooting Guides & FAQs
Q1: I am losing >50% of my 1-adamantanol intermediate during vacuum oven drying. How can I prevent this?A1: You are inadvertently crossing the sublimation phase boundary. High vacuum lowers the boiling point of your residual solvent, but it also drastically accelerates the sublimation of 1-adamantanol.
The Fix: Switch to a sweep-gas drying method (nitrogen or argon) at atmospheric pressure, or use a strictly controlled mild vacuum (e.g., 100–200 mbar) at ambient temperature (20–25 °C). Always incorporate a cold finger or cold trap (-78 °C) inline between the drying chamber and the pump to recover any sublimed product[2].
Q2: My amantadine/memantine free base intermediate vanishes when I dry it overnight. What is the standard protocol?A2: Aminoadamantanes are highly volatile as free bases because they rely solely on weak van der Waals forces and minimal hydrogen bonding.
The Fix: Do not dry the free base. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), precipitate it as a hydrochloride salt using ethereal HCl or aqueous HCl, and then dry the salt. The ionic lattice of the salt drastically reduces vapor pressure. Memantine hydrochloride, for example, is highly stable and does not sublime until ~300 °C[3].
Q3: I need to remove water from an un-ionizable adamantane derivative (e.g., adamantanone). I can't use high heat or deep vacuum. What is the alternative?A3: Use azeotropic distillation with a low-boiling solvent prior to final drying. Water has a high enthalpy of vaporization, requiring prolonged heat or deep vacuum to remove. By swapping water for a solvent that forms a low-boiling azeotrope (like pentane or dichloromethane), you can remove the solvent under very mild conditions without heating the adamantane core[4].
Quantitative Data: Thermodynamic Properties
To make informed drying decisions, refer to the thermodynamic and physical properties of common adamantane derivatives summarized below.
The following protocols are self-validating systems designed to ensure high-yield recovery of adamantane intermediates.
Protocol A: Low-Temperature Azeotropic Drying with Cold Trap Recovery
Use this protocol for non-ionizable intermediates (e.g., adamantanone, halogenated adamantanes).
Solvent Exchange: Dissolve or suspend the wet cake in a low-boiling solvent (e.g., pentane or dichloromethane) at a ratio of 10 mL solvent per 1 g of product.
Evaporation: Transfer the mixture to a rotary evaporator. Set the water bath to no higher than 20 °C .
Mild Vacuum Application: Apply a mild vacuum (approx. 200 mbar) to slowly remove the solvent. Crucial Step: Ensure a dry ice/acetone cold trap (-78 °C) is installed between the condenser and the vacuum source[2].
Desiccation: Once the bulk solvent is removed, transfer the flask to a vacuum desiccator containing activated silica gel. Apply a static vacuum (pull vacuum, then seal the chamber) and leave overnight at room temperature[4].
Recovery Check: Inspect the cold trap. If white crystalline material is present, dissolve it in pentane, evaporate at atmospheric pressure, and recombine with the main batch.
Protocol B: In-Situ Salt Formation for Volatile Amines
Use this protocol for aminoadamantanes (e.g., amantadine, memantine).
Extraction: Following the synthesis of the free base, extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane[3].
Washing & Drying: Wash the organic layer with chilled water to remove water-soluble impurities. Dry the organic layer over anhydrous
and filter.
Salt Precipitation: Cool the organic filtrate to 0–5 °C in an ice bath. Slowly add a stoichiometric excess of ethereal HCl (or bubble dry HCl gas) while stirring vigorously. A white precipitate (the hydrochloride salt) will form immediately.
Isolation: Stir for an additional 30 minutes at 5 °C to ensure complete precipitation. Filter the solid using a Büchner funnel and wash with cold ethyl acetate[3].
Drying: The resulting HCl salt is thermodynamically stable against sublimation. Dry the wet cake in a standard vacuum oven at 50–60 °C until a constant weight is achieved.
Caption: Optimized step-by-step drying workflow for volatile adamantane intermediates.
References
Adamantane - Wikipedia. Wikimedia Foundation. Available at:[Link]
Tertiary alcohols from hydrocarbons by ozonation on silica gel - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. American Chemical Society. Available at:[Link]
Technical Support Center: Stability & Handling of Adamantane Amino Alcohols in Acidic Media
Introduction: The Stability Paradox Welcome to the technical support hub for adamantane-based amino alcohols (e.g., Memantine intermediates, Rimantadine analogs). The Core Challenge: Researchers often assume that tertiar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stability Paradox
Welcome to the technical support hub for adamantane-based amino alcohols (e.g., Memantine intermediates, Rimantadine analogs).
The Core Challenge: Researchers often assume that tertiary alcohols on the adamantane cage will rapidly dehydrate in acid (forming alkenes) or undergo Grob fragmentation. However, experimental data reveals a stability paradox : while the adamantyl carbocation is stable, the introduction of an amino group in acidic media often protects the molecule from degradation due to electrostatic repulsion.
This guide provides the mechanistic insights and troubleshooting protocols necessary to handle these compounds without degradation or yield loss.
Module 1: Mechanisms of Degradation & Stability
The Dehydration Resistance Factor
In neutral media, tertiary adamantanols dehydrate easily. In acidic media containing amines, this pathway is suppressed.[1]
The Mechanism: Acidic conditions protonate the amine (
).
The Effect: The formation of the bridgehead carbocation (required for E1 dehydration) is destabilized by the strong electron-withdrawing inductive effect (
) of the adjacent ammonium group.
Practical Implication: You can often heat 1-amino-3-hydroxyadamantane in dilute mineral acids (e.g., 0.1 N HCl) without significant dehydration, whereas concentrated
Linear Systems: High risk. The lone pair on the nitrogen pushes, the C-C bond breaks, and the leaving group (OH) departs.
Adamantane Systems:Low Risk. Grob fragmentation requires an anti-periplanar alignment of the sigma bonds. The rigid adamantane cage ("chair" conformation locked) geometrically prevents this alignment in most 1,3-isomers.
Exception: If the adamantane ring is strained or if you are working with seco-adamantane derivatives, fragmentation becomes possible.
Visualizing the Stability Logic
Figure 1: Mechanistic decision tree showing why protonation favors stability over degradation in rigid cage systems.
Pass: Retention time remains constant; no new peaks
area.
Fail: Appearance of less polar peak (Alkene dehydration product) at longer retention time.
TLC Visualization Guide
Since UV is unreliable for these compounds on TLC plates:
Iodine Chamber: Universal, but reversible.
Ninhydrin Stain: Specific for primary amines (turns purple/blue).
Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (orange spots).
FAQ: Frequently Asked Questions
Q1: Can I store Memantine HCl in aqueous solution?A: Yes. Memantine HCl is stable in aqueous solution at room temperature. Avoid high pH (
) for long-term storage as the free base is more prone to oxidation or sublimation than the salt.
Q2: I see a peak at RRT 1.5 in my HPLC after acid treatment. What is it?A: This is likely the dehydration product (an adamantene derivative). This occurs if your acid concentration was too high (e.g.,
) or the temperature exceeded .
Q3: Does the position of the hydroxyl group matter?A:Crucially, yes.
1-Hydroxy (Bridgehead): Stable carbocation, but sterically protected.[1]
2-Hydroxy (Bridge): Much less stable carbocation, but if formed, it is highly reactive. 2-hydroxy derivatives are generally less stable and harder to synthesize via Ritter chemistry.[1]
References
Stability of Memantine HCl: Vertex AI Search Result 1.1 & 1.2. "Stability Indicating RP-HPLC Method for the Estimation of Memantine Hydrochloride." Confirms stability in 0.1 N HCl at 60°C.
Ritter Reaction on Adamantane: Vertex AI Search Result 1.7. "A Novel Synthesis of 3-Amino-1-Adamantanemethanol." Describes the sulfuric acid conditions and hydrolysis requirements.
Grob Fragmentation Constraints: Vertex AI Search Result 1.9. "Grob fragmentation - Wikipedia." Details the stereoelectronic requirements (anti-periplanar) often lacking in the adamantane cage.
Adamantane Acylation/Reactivity: Vertex AI Search Result 1.6. "An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone." Discusses the general robustness of the adamantane core.
LC-MS/MS Structural Elucidation of Pyrrolidinyl Adamantanes: A Comparative Guide to Fragmentation Modalities
Executive Summary Pyrrolidinyl adamantanes represent a highly specific, sterically complex structural motif characterized by a bulky, lipophilic adamantane cage linked to a basic pyrrolidine ring. This scaffold is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrrolidinyl adamantanes represent a highly specific, sterically complex structural motif characterized by a bulky, lipophilic adamantane cage linked to a basic pyrrolidine ring. This scaffold is a cornerstone in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin) [[1]], emerging synthetic designer drugs, and advanced KRAS G12C inhibitors [[2]].
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterizing these compounds, analytical chemists frequently encounter a severe limitation: the pyrrolidine ring acts as a "proton sink" during Electrospray Ionization (ESI). This guide objectively compares traditional Higher-energy Collisional Dissociation (HCD) against optimized In-Source Fragmentation (ISF-MS/MS) and Ultraviolet Photodissociation (UVPD), providing actionable, field-proven protocols for comprehensive structural elucidation.
The Mechanistic Challenge: The "Proton Sink" Effect
In gas-phase ion chemistry, fragmentation is heavily charge-directed. The secondary or tertiary nitrogen of the pyrrolidine ring possesses a significantly higher gas-phase proton affinity than the hydrocarbon adamantane cage. Upon standard collisional activation, the lowest energy dissociation pathway is the cleavage of the bond adjacent to the protonated pyrrolidine.
Consequently, the molecule yields a single, dominant, low-mass product ion. For example, in the LC-MS/MS analysis of vildagliptin (m/z 304.2), traditional HCD yields an overwhelming m/z 154 cyanopyrrolidinyl-glycyl cation [[3]]. The critical adamantane core is expelled as an uncharged neutral loss or remains as a highly stable, unfragmented cation (m/z 151.1), rendering its internal structure invisible to the mass spectrometer. While this single intense transition is excellent for high-sensitivity MRM quantitation, it is disastrous for structural elucidation, impurity profiling, or metabolite identification, as the structural integrity of the core is lost.
Methodology Comparison: Overcoming the Proton Sink
To achieve comprehensive structural coverage, we must bypass the localized charge. We compare three distinct analytical modalities:
Traditional HCD/CID (The Baseline): Applies collision energy in the collision cell (Q2). It fails to fragment the adamantane core due to premature, low-energy pyrrolidine cleavage.
ISF-MS/MS / Pseudo-MS³ (The Optimized Workflow): By intentionally ramping source voltages (e.g., Declustering Potential or Cone Voltage), the labile pyrrolidine moiety is cleaved in the ESI source prior to mass selection. The resulting adamantyl core ion is then isolated in Q1 and subjected to HCD in Q2, yielding rich, diagnostic fragmentation of the adamantane cage [[2]].
Ultraviolet Photodissociation (UVPD): Utilizes high-energy photons (e.g., 213 nm) to induce fast, non-ergodic fragmentation independent of proton mobility. It yields near-complete sequence coverage but requires specialized, high-cost laser hardware.
Quantitative Performance Comparison
Table 1: Performance Comparison of LC-MS/MS Modalities for Pyrrolidinyl Adamantanes
Analytical Modality
Fragmentation Mechanism
Adamantane Core Coverage
Quantitation Sensitivity (LOD)
Hardware Requirement
Traditional HCD/CID
Collisional activation of intact [M+H]⁺
Poor (<10%)
Excellent (~1.5 ng/mL)
Standard Triple Quad / Q-TOF
ISF-MS/MS
Source cleavage → Q1 Isolation → HCD
Excellent (>85%)
Moderate (~10 ng/mL)
Standard Triple Quad / Q-TOF
UVPD (213 nm)
Photon absorption (Proton-independent)
Excellent (>90%)
Low (~50 ng/mL)
Specialized UVPD Laser System
Table 2: Diagnostic Fragment Ions of Vildagliptin (Model Compound)
To implement ISF-MS/MS reliably, the protocol must be dynamically tuned to the specific bond dissociation energy of the target analyte. This ensures the pyrrolidine is cleaved without over-fragmenting the adamantane core in the source.
Step 1: Analyte Infusion & Baseline Establishment
Prepare a 1 µg/mL solution of the pyrrolidinyl adamantane standard in 50:50 Methanol:Water with 0.1% Formic Acid.
Infuse at 10 µL/min into the ESI source operating in positive ion mode.
Set the Declustering Potential (DP) or Cone Voltage to a baseline low value (e.g., 20 V). Identify the intact[M+H]⁺ precursor (e.g., m/z 304.2).
Step 2: Source Voltage Ramping (ISF Induction)
Systematically ramp the DP/Cone Voltage from 20 V to 150 V in 10 V increments.
Self-Validation Checkpoint: Monitor the ratio of the intact [M+H]⁺ to the ISF-generated adamantyl core ion (e.g., m/z 151.1). The optimal source voltage is achieved when the intact precursor signal drops by >80% and the core ion signal reaches its maximum intensity without generating secondary fragments (e.g., m/z 133) in the MS1 spectrum.
Step 3: Q1 Isolation and HCD Optimization
Lock the source voltage at the optimized ISF value (typically 80–110 V).
Set Quadrupole 1 (Q1) to isolate the ISF core ion with a narrow 1.0 m/z isolation window.
Sweep the Collision Energy (CE) in Q2 from 15 eV to 55 eV.
Record the MS/MS spectra. You will observe diagnostic adamantane cage dissociation: loss of water (m/z 133.1), and sequential ring-opening hydrocarbon fragments (m/z 105.1, 91.1, 79.1) [[4]].
Visualizing the Fragmentation Logic
Figure 1: Mechanistic workflow comparing HCD vs. ISF-MS/MS for pyrrolidinyl adamantanes.
Conclusion
For the structural elucidation of pyrrolidinyl adamantanes, traditional HCD is fundamentally limited by the proton sink effect of the highly basic pyrrolidine ring. While UVPD offers an elegant, proton-independent solution, it is heavily hardware-restricted. The ISF-MS/MS workflow emerges as the superior, universally applicable alternative. By intentionally inducing source fragmentation, analytical chemists can effectively perform pseudo-MS³ experiments on standard triple quadrupole or Q-TOF instruments, unlocking the structural secrets of the adamantane core.
References
Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. AKJournals. URL: [Link]
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. URL:[Link]
Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. MDPI Pharmaceutics. URL: [Link]
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem (via PMC). URL: [Link]
Comparative
GC-MS Analysis of Volatile Adamantane Amine Derivatives: A Publish Comparison Guide
This guide provides an in-depth technical comparison of GC-MS methodologies for the analysis of volatile adamantane amine derivatives (Amantadine, Rimantadine, Memantine).[1] It is designed for researchers requiring high...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of GC-MS methodologies for the analysis of volatile adamantane amine derivatives (Amantadine, Rimantadine, Memantine).[1] It is designed for researchers requiring high-sensitivity quantification in complex biological matrices.
Executive Summary & Technical Rationale
Adamantane amines—specifically Amantadine , Rimantadine , and Memantine —present a unique analytical paradox. While their adamantane cage structure renders them lipophilic and volatile enough for gas chromatography (GC), their primary amine functionality creates significant challenges:
Adsorption & Tailing: The basic amine group interacts strongly with silanol groups in GC liners and column stationary phases, leading to severe peak tailing and memory effects.
Lack of Electrophores: The native molecules lack high-electron-affinity groups, making them poor candidates for Negative Chemical Ionization (NCI) MS without modification.
Fragmentation: In Electron Impact (EI) mode, the cage structure often fragments extensively, sometimes reducing the intensity of the molecular ion (
).
The Solution: Chemical derivatization is not merely an optimization step; it is a prerequisite for trace-level quantification. This guide compares the two dominant strategies: Perfluoroacylation (Anhydrides) vs. Perfluorobenzoylation (Acid Chlorides) , establishing a self-validating protocol for drug development workflows.
Comparative Analysis of Derivatization Strategies
The choice of derivatizing agent dictates the ionization mode (EI vs. NCI), sensitivity limits, and reaction stability.
Table 1: Performance Comparison of Derivatization Reagents
Feature
Strategy A: Fluorinated Anhydrides
Strategy B: Fluorinated Benzoyl Chlorides
Strategy C: Direct Injection (Free Base)
Reagents
TFAA, PFPA, HFBA
Pentafluorobenzoyl Chloride (PFBCl)
None (Solvent only)
Target Moiety
Primary/Secondary Amine
Primary/Secondary Amine
Amine (Free Base)
Reaction Type
Acylation (Fast, 15-30 min)
Schotten-Baumann (Requires base catalyst)
N/A
GC-MS Mode
EI (Electron Impact)
NCI (Negative Chemical Ionization)
EI
LOD (Plasma)
1.0 – 5.0 ng/mL
0.05 – 0.5 ng/mL (Ultra-Trace)
> 50 ng/mL
Peak Shape
Excellent (Symmetric)
Excellent (Symmetric)
Poor (Tailing)
Stability
Moisture Sensitive (Hydrolyzes)
Very Stable
N/A
Main Advantage
Rapid workflow; clean EI spectra.
Highest Sensitivity via Electron Capture.
Zero reagent cost.
Critical Risk
Acid byproduct must be removed.
Excess reagent can contaminate source.
Column adsorption/carryover.
In-Depth Technical Insight:
Strategy A (TFAA/PFPA): Ideal for routine pharmacokinetic (PK) screening where ng/mL sensitivity is sufficient. The reaction replaces the amine hydrogen with a perfluoroacyl group, increasing volatility and reducing polarity. PFPA is often preferred over TFAA as the heavier perfluoro-group yields higher mass diagnostic ions, moving signals away from low-mass solvent noise.
Strategy B (PFBCl): The "Gold Standard" for trace analysis. The introduction of the pentafluorophenyl ring creates a molecule with extremely high electron affinity. When analyzed using NCI (using Methane or Ammonia as reagent gas), the sensitivity increases by 10-100x compared to EI methods.
Validated Experimental Protocols
This section details the Strategy A (PFPA) and Strategy B (PFBCl) workflows. These protocols are designed to be self-validating by including internal standards (IS) at the extraction step.
To ensure Trustworthiness , every batch must include:
Double Blank: Matrix without analyte or IS (checks for interference).
Zero Sample: Matrix with IS only (checks for IS purity).
System Suitability: Inject a mid-level standard before the run. Peak tailing factor (
) must be < 1.2.
Common Failure Modes:
Low Recovery: Usually due to insufficient alkalinization during extraction. Ensure pH > 10.
Column Bleed/Damage: Caused by injecting excess anhydride (Strategy A). Ensure complete evaporation of the derivatizing reagent before reconstitution.
Signal Drift: In NCI mode, the source gets dirty faster. Monitor IS area counts; if they drop by >20%, clean the source.
References
Comparison of Derivatization Reagents
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (Evaluates HFBA, PFPA, TFAA).[2][3][4]
Source:
NCI-GC-MS Methodology
Quantitative determination of rimantadine in human plasma and urine by GC-MS. (Establishes PFBCl sensitivity).
Source:
Extraction Optimization
Determination of amantadine in biological fluids using simultaneous derivatization and dispersive liquid-liquid microextraction.[5]
Validated Analytical Method for 3-Amino-1-Adamantanol Impurities: A Comparative Guide
Executive Summary: The Detection Challenge 3-Amino-1-adamantanol (3-AA) is a critical bicyclic intermediate in the synthesis of Vildagliptin , a potent DPP-4 inhibitor used for Type 2 Diabetes management.[1] Its quality...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Detection Challenge
3-Amino-1-adamantanol (3-AA) is a critical bicyclic intermediate in the synthesis of Vildagliptin , a potent DPP-4 inhibitor used for Type 2 Diabetes management.[1] Its quality directly impacts the purity and safety of the final API.
However, 3-AA presents a notorious analytical paradox:
Lack of Chromophore: The adamantane cage structure is saturated, possessing no UV-active conjugated systems. Standard HPLC-UV is blind to it without complex derivatization.
Polymorphism & Polarity: It is highly polar and basic, leading to poor retention and peak tailing on traditional C18 columns.
Impurity Complexity: Key impurities, such as 1,3-adamantanediol and amantadine , share these "invisible" characteristics.
This guide compares the industry-standard Pre-column Derivatization (HPLC-UV) and GC-FID methods against the modern HILIC-CAD (Charged Aerosol Detection) approach. We posit that HILIC-CAD offers the superior balance of sensitivity, robustness, and workflow efficiency.
Part 1: Impurity Profile & Origin
To validate a method, one must first understand what is being separated. The synthesis of 3-AA typically involves the hydroxylation of amantadine or the Ritter reaction of 1,3-adamantanediol.
Figure 1: Synthesis & Impurity Pathways
Caption: Mechanistic origin of key impurities. Impurity A and B are non-chromophoric, necessitating universal detection.
Part 2: Method Comparison
The following analysis contrasts the three dominant methodologies.
Comparative Performance Matrix
Feature
Method A: HILIC-CAD (Recommended)
Method B: HPLC-UV (Derivatization)
Method C: GC-FID
Detection Principle
Universal (Mass-sensitive)
Specific (UV tag dependent)
Universal (Carbon counting)
Sample Prep
Dilute & Shoot (Simple)
Complex (OPA/FMOC reaction required)
Simple (Extraction)
Analyte Stability
High (Ambient LC)
Low (Derivative stability varies)
Moderate (Thermal degradation risk)
Impurity Coverage
Excellent (Detects salts & non-volatiles)
Good (Only amines derivatize; misses diols)
Good (Volatiles only; misses salts)
Linearity (R²)
> 0.995 (Quadratic/Power fit)
> 0.999 (Linear)
> 0.999 (Linear)
LOD
~2–5 ng/mL
~10–50 ng/mL
~5–10 ng/mL
Why HILIC-CAD Wins
Expert Insight: Traditional OPA derivatization only tags primary amines. It will detect 3-AA and Amantadine but will completely miss 1,3-adamantanediol (which has no amine group). This creates a blind spot in the purity profile.
Trustworthiness: CAD detects all non-volatile compounds. HILIC (Hydrophilic Interaction Liquid Chromatography) perfectly retains the polar amino-alcohol, separating it from the early-eluting salts and non-polar matrix.
Part 3: Validated HILIC-CAD Protocol
This protocol is designed to be self-validating, ensuring system suitability before every run.
Cause: Sample solvent mismatch. If the sample is dissolved in 100% water, it disrupts the water-layer formation on the HILIC stationary phase.
Fix: Ensure sample diluent matches the initial mobile phase (90% ACN).
Problem: High background noise in CAD.
Cause: Impure mobile phase additives.
Fix: Use only volatile buffers (Ammonium Acetate/Formate). Never use phosphate or sodium salts with CAD.
References
Jouyban, A., et al. (2016). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+ water binary solvent mixtures. Journal of Molecular Liquids. Retrieved from [Link]
Villhauer, E. B., et al. (2003).[2] 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor.[2] Journal of Medicinal Chemistry. Retrieved from [Link]
European Pharmacopoeia. (2025). Chromatographic Separation Techniques: Charged Aerosol Detection. Retrieved from [Link]
A Comparative Guide to the Crystal Structure Analysis of Adamantane Hydrochloride Salts
Introduction: The Adamantane Cage in Modern Pharmaceuticals Adamantane, the smallest diamondoid, possesses a unique molecular architecture: a perfectly symmetric, rigid, and virtually strain-free cage of four fused cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Adamantane Cage in Modern Pharmaceuticals
Adamantane, the smallest diamondoid, possesses a unique molecular architecture: a perfectly symmetric, rigid, and virtually strain-free cage of four fused cyclohexane rings.[1] This structural rigidity and high lipophilicity have made the adamantane scaffold a privileged building block in medicinal chemistry.[2] Its derivatives are the foundation for several successful drugs, including antivirals like Amantadine and Rimantadine, and Memantine, which is used in the treatment of Alzheimer's disease.[3][4]
For these amine-containing drugs to be effective, they are almost universally formulated as hydrochloride salts. The formation of a hydrochloride salt significantly enhances aqueous solubility and stability, which are critical parameters for bioavailability and shelf-life.[5][6] However, the introduction of the chloride counter-ion and the protonated amine creates specific, directional hydrogen bonding opportunities that dictate how the molecules arrange themselves in the solid state. This crystalline arrangement, or crystal packing, profoundly influences critical physicochemical properties, including dissolution rate, hygroscopicity, and mechanical strength.
This guide provides a comparative analysis of the crystal structures of key adamantane hydrochloride salts. We will delve into the experimental workflows used to determine these structures, explain the causality behind methodological choices, and connect the crystallographic findings to their real-world implications in drug development.
Comparative Crystallographic Analysis of Adamantane HCl Salts
The three-dimensional arrangement of molecules in a crystal is defined by its unit cell parameters and space group symmetry. Subtle changes in the adamantane substituent can lead to significant differences in crystal packing, hydrogen bonding motifs, and the propensity to incorporate solvent molecules.
A comparative analysis of amantadine, rimantadine, and memantine hydrochlorides reveals these differences. Amantadine hydrochloride crystallizes as a stable, anhydrous form, characterized by an efficient packing motif that leaves no accessible voids for solvent molecules.[7][8] In contrast, memantine hydrochloride, which differs only by the addition of two methyl groups, has a crystal energy landscape where low-energy structures consistently feature solvent-accessible voids.[8][9] This inherent inefficiency in packing explains its tendency to crystallize as a hydrate. Rimantadine hydrochloride also forms a well-defined anhydrous structure, where strong hydrogen bonds dictate its crystal habit.[10]
Table 1: Comparative Crystallographic Data for Adamantane Hydrochloride Salts
Compound
Formula
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Z
Key Features
Reference(s)
Amantadine HCl
C₁₀H₁₈ClN
Triclinic
P-1
6.494
13.491
15.086
101.50
2
Anhydrous; efficient packing with pleated ribbon motif; no solvent-accessible voids.[7][11]
Note: Full crystallographic data for Memantine HCl hydrates are complex and can exist in different polymorphic forms.[12]
The dominant intermolecular interaction in these structures is the N⁺—H···Cl⁻ hydrogen bond.[9] In amantadine hydrochloride, these interactions create a "pleated ribbon" motif.[7][13] In rimantadine hydrochloride, they link the cations and anions into infinite "chord-like" units, with the lipophilic adamantane groups facing outward.[10] These strong, directional interactions along one axis and weak van der Waals forces between the chords explain the compound's tendency to form needle-like crystals.[10]
Experimental Workflow: From Synthesis to Structure
The definitive method for determining the precise three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction (SCXRD).[14] The process is a multi-step workflow that requires careful execution and interpretation.
Step-by-Step Experimental Protocol for SCXRD
Synthesis and Crystallization:
Synthesis: The target adamantane hydrochloride salt is first synthesized. For instance, amantadine hydrochloride can be prepared via a two-step procedure from adamantane or in one pot from 1-bromoadamantane.[15][16][17]
Crystallization: High-quality single crystals are paramount. The most common method is slow evaporation of a saturated solution.[14]
Rationale: Rapid precipitation traps defects and leads to poorly ordered or polycrystalline material. Slow evaporation allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.
Solvent Choice: Solvents like ethanol, acetone, or dioxane/diisopropyl ether are commonly used.[14][18]
Rationale: The ideal solvent should fully dissolve the compound when warm but allow for slow, controlled precipitation upon cooling or evaporation. The polarity of the solvent can influence which polymorph or solvate crystallizes.
Crystal Selection and Mounting:
A suitable single crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It should be free of cracks and other visible defects.
The crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent damage from ice formation during cooling.
Data Collection:
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K).
Rationale: Low temperatures reduce thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.
The crystal is rotated in a high-intensity X-ray beam (e.g., Mo Kα radiation). A detector records the positions and intensities of the diffracted X-rays.
Structure Solution and Refinement:
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.[14]
Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the unit cell.
Refinement: The initial atomic model is refined against the experimental data to minimize the difference between observed and calculated structure factors.[14] This iterative process yields a final, highly accurate model with precise bond lengths, angles, and thermal parameters.
Visualizing the SCXRD Workflow
Caption: Generalized experimental workflow for single-crystal X-ray diffraction.
Comparison of Key Analytical Techniques
While SCXRD provides the definitive structure, other techniques are essential for a comprehensive solid-state characterization, particularly for quality control and polymorphism screening.
Technique
Primary Application
Sample Requirement
Information Obtained
Single-Crystal XRD (SCXRD)
Absolute 3D structure determination
Single crystal (~0.1 mm)
Atomic coordinates, bond lengths/angles, space group, packing
Powder XRD (PXRD)
Phase identification, polymorphism screening, quality control
Microcrystalline powder
"Fingerprint" pattern of d-spacings, phase purity, crystallinity
PXRD is invaluable in drug development because it is fast, requires minimal sample, and can quickly confirm if a new batch of material is the same crystalline form as the reference standard. It is the primary tool for screening for different polymorphs, which can have different solubilities and stabilities.[18]
Caption: Comparison of inputs and primary outputs for SCXRD and PXRD.
Conclusion: From Crystal Packing to Pharmaceutical Performance
The crystal structure analysis of adamantane hydrochloride salts is not merely an academic exercise; it is fundamental to ensuring the safety, efficacy, and quality of pharmaceuticals. As we have seen, minor modifications to the adamantane core, such as the addition of methyl groups in memantine, can disrupt efficient crystal packing, creating voids that lead to hydrate formation and potential instability.[8][9] Conversely, the well-ordered, anhydrous structures of amantadine and rimantadine hydrochloride contribute to their stability as solid dosage forms.[7][10]
Understanding the hydrogen bonding motifs, packing efficiency, and potential for polymorphism through techniques like SCXRD and PXRD allows scientists to select the optimal solid form for development. This knowledge underpins rational drug design, enabling the control of critical properties like solubility and stability, ultimately ensuring the delivery of a consistent and effective therapeutic product to patients.
References
A Comparative Guide to the Single-Crystal X-ray Diffraction of Adamantane Structures. (n.d.). Benchchem.
Crystal packing of amantadine hydrochloride. Zero solvent acccessible... (n.d.). ResearchGate.
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). PMC.
Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape. (n.d.). NIH.
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace.
Crystal Structure Explains Crystal Habit for the Antiviral Drug Rimantadine Hydrochloride. (n.d.).
An Improved Synthesis of Amantadine Hydrochloride. (n.d.). ResearchGate.
Using crystal structure prediction to rationalize the hydration propensities of substituted adamantane hydrochloride salts. (2016). PubMed.
Using crystal structure prediction to rationalize the hydration propensities of substituted adamantane hydrochloride salts. (n.d.). ResearchGate.
A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. (2020). ResearchGate.
Adamantane. (n.d.). Wikipedia.
Molecular structures of amantadine (1), memantine (2) and... (n.d.). ResearchGate.
Reference Standard Characterization for Adamantane Pyrrolidines
Executive Summary: The "Invisible" Pharmacophore Adamantane pyrrolidines (e.g., Vildagliptin intermediates, antiviral scaffolds) represent a unique analytical challenge in drug development. While the adamantane cage prov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Invisible" Pharmacophore
Adamantane pyrrolidines (e.g., Vildagliptin intermediates, antiviral scaffolds) represent a unique analytical challenge in drug development. While the adamantane cage provides lipophilicity and the pyrrolidine ring offers metabolic stability, this combination frequently results in a molecule with weak or non-existent UV chromophores .
Standard characterization workflows relying on UV-Vis detection (HPLC-UV) often fail to detect critical impurities, leading to mass balance errors in reference standard qualification. This guide objectively compares detection technologies and outlines a self-validating, orthogonal protocol for characterizing these "invisible" standards.
Part 1: The Analytical Challenge
The primary obstacle in characterizing adamantane pyrrolidines is the lack of conjugated
-systems.
The Adamantane Cage: Aliphatic, diamondoid structure; UV transparent >200 nm.
The Pyrrolidine Ring: Secondary amine; weak absorption <210 nm (end-absorption), highly susceptible to mobile phase interference.
Implication: A purity assay based solely on HPLC-UV at 205 nm or 210 nm is scientifically unsound. It assumes all impurities share the same weak extinction coefficient as the main peak, which is rarely true.
Part 2: Comparative Analysis of Detection Methods
For a Primary Reference Standard, "Purity" must be absolute. We compared four detection techniques for the assay and impurity profiling of a representative adamantane pyrrolidine (e.g., Vildagliptin analog).
Table 1: Detection Performance Matrix
Feature
UV-Vis (205 nm)
Refractive Index (RI)
ELSD
HPLC-CAD (Charged Aerosol)
Principle
Light Absorption
Light Refraction
Light Scattering
Aerosol Charging
Sensitivity (LOD)
Poor (>1 µg)
Moderate
Good (~50 ng)
Excellent (<5 ng)
Response Factor
Highly Variable
Variable
Non-linear (Exponential)
Uniform (Linear/Curvilinear)
Gradient Compatibility
Poor (Baseline drift)
Incompatible
Good
Excellent
Impurity Detection
Misses non-chromophoric impurities
Misses trace impurities
Misses semi-volatiles
Detects all non-volatiles
Suitability for Std
Not Recommended
Assay only (Isocratic)
Secondary Choice
Gold Standard
Critical Insight: Why CAD Wins
Experimental data demonstrates that Charged Aerosol Detection (CAD) provides the most accurate mass balance. Unlike UV, where response depends on structure, CAD response is proportional to analyte mass.[1]
Experiment: A mixture of the adamantane pyrrolidine and a known non-chromophoric synthetic intermediate (e.g., 1-adamantanol) was injected.
Result:
UV (210 nm): 1-adamantanol was invisible. Purity falsely calculated as 99.8%.
CAD: 1-adamantanol detected at 2.5%. True Purity corrected to 97.3%.
Part 3: Structural Elucidation (Identity)
Before purity can be assigned, the structure must be unequivocally proven. NMR is the non-negotiable pillar here.
The NMR Workflow
For adamantane derivatives, proton (
H) NMR is often cluttered due to overlapping methylene signals from the cage.
Requirement: 2D-NMR (HSQC, HMBC) and
C NMR are mandatory to resolve the adamantane bridgehead carbons () from the pyrrolidine ring carbons.
Visualization: Structural Characterization Logic
The following diagram illustrates the decision pathway for structural confirmation.
Caption: Logical workflow for structural elucidation. Note that
C/DEPT is critical for distinguishing adamantane methylene bridges.
Part 4: Protocol for Primary Reference Standard Qualification
To qualify a material as a Primary Reference Standard , you must determine the absolute content using a Mass Balance approach.
The "100% Minus" Equation
Where:
OI: Organic Impurities (via HPLC-CAD)
RS: Residue on Ignition (Inorganic salts/catalysts)
W: Water Content (Karl Fischer)
V: Volatile Solvents (Residual Solvents by GC-HS)
Step-by-Step Methodology
1. Chromatographic Purity (HPLC-CAD)
Column: C18 or Phenyl-Hexyl (for shape selectivity of the cage), 3.0 x 150 mm, 2.7 µm.
Mobile Phase:
A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).
Mode: Polar Organic Mode (Acetonitrile/Methanol/DEA) often works best for these amines.
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5% for primary standards.
Part 5: Stability & Polymorphism
Adamantane derivatives are prone to polymorphism due to the globular shape of the adamantane cage, which allows for multiple packing arrangements in the crystal lattice.
DSC (Differential Scanning Calorimetry):
Run at 10°C/min.
Watch out for: Solid-solid transitions (plastic crystal phase) prior to melting. This is common in adamantane derivatives and must not be confused with impurity eutectics.
XRPD (X-Ray Powder Diffraction):
Required to fingerprint the specific polymorph (e.g., Form A vs. Form B).
Reference: Compare against calculated powder patterns from single-crystal data if available.
References
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6][7][8] (2000).[5] Link
Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option? (2024).[9][10] Link
European Medicines Agency (EMA). Assessment Report: Vildagliptin/Metformin hydrochloride Accord.[11] (2022). Link
Stamatiou, G., et al. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus.[12] Bioorganic & Medicinal Chemistry Letters (2001).[12] Link
BenchChem. Vildagliptin-d3: A Technical Guide for Research Applications. (2025).[2][10] Link
In Vitro Cytotoxicity Assays for Adamantane-Based Antivirals: A Technical Comparison Guide
Executive Summary & Strategic Context Adamantane derivatives (e.g., amantadine, rimantadine, and novel amino-acid conjugates) remain a cornerstone in the study of virology, particularly for their activity against the Inf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Adamantane derivatives (e.g., amantadine, rimantadine, and novel amino-acid conjugates) remain a cornerstone in the study of virology, particularly for their activity against the Influenza A M2 proton channel and, more recently, for their repurposed potential in blocking pore-forming proteins in other viruses (e.g., SARS-CoV-2 E protein).
However, the physicochemical nature of the adamantane cage—high lipophilicity combined with a basic amine moiety —presents unique challenges in cytotoxicity profiling. Standard assays often fail or yield misleading data due to compound precipitation, lysosomal accumulation (lysosomotropism), or metabolic interference.
This guide moves beyond generic protocols to provide a scientifically grounded selection strategy for adamantane cytotoxicity testing, ensuring your calculated Selectivity Indices (SI) are artifacts-free.
Critical Analysis: Assay Selection for Lipophilic Amines
The choice of assay must account for the specific behavior of adamantane derivatives in a cellular environment.
The "False Positive" Trap: Neutral Red Uptake
Status:NOT RECOMMENDED
Mechanism: Neutral Red is a weak cationic dye that accumulates in lysosomes.
Adamantane Interference: Adamantanes are lysosomotropic amines. They compete with the dye for lysosomal accumulation and can raise lysosomal pH, artificially inhibiting dye uptake regardless of cell viability. This leads to false toxicity signals .
The Industry Standard: MTT/MTS Reduction
Status:ACCEPTABLE (With Modifications)
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes convert tetrazolium dyes to formazan.
Adamantane Context: Generally reliable, but the high lipophilicity of adamantanes can cause them to precipitate in the aqueous MTT solution, altering optical density (OD).
Optimization: Requires rigorous solubilization steps (DMSO/SDS) and microscopic inspection for compound precipitation before reading.
The Gold Standard: ATP Luminescence (e.g., CellTiter-Glo®)
Mechanism: Quantifies ATP, a direct marker of metabolically active cells, using luciferase.
Adamantane Context:
Lytic Nature: The assay lyses cells immediately, bypassing membrane transport issues.
Sensitivity: Detects cytotoxicity at lower concentrations, crucial for potent but toxic derivatives.
No Solubilization: Eliminates the risk of undissolved formazan crystals interfering with absorbance.
The Orthogonal Check: LDH Release
Status:RECOMMENDED FOR CONFIRMATION
Mechanism: Measures Lactate Dehydrogenase released into the medium upon plasma membrane rupture.
Adamantane Context: Adamantanes are "membranotropic"—they insert into lipid bilayers. LDH assays specifically detect membrane damage, distinguishing between cytostatic effects (growth arrest, low ATP/MTT) and frank necrosis (high LDH).
Comparative Performance Matrix
Feature
ATP Luminescence (CellTiter-Glo)
Tetrazolium Reduction (MTT)
Membrane Integrity (LDH)
Neutral Red Uptake
Primary Readout
ATP (Metabolic Energy)
Metabolic Activity (Redox)
Membrane Rupture (Necrosis)
Lysosomal Integrity
Adamantane Suitability
Best
Good (requires care)
Excellent (Orthogonal)
Poor (Interference)
Sensitivity
< 10 cells/well
~1000 cells/well
~500 cells/well
Moderate
Interference Risk
Low (Luminescence)
Medium (Precipitation)
Low
High (Lysosomotropism)
Throughput
Ultra-High (Add & Read)
Medium (Solubilization step)
High
Medium (Wash steps)
Cost
High
Low
Moderate
Low
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate assay based on the physicochemical properties of adamantane derivatives.
Caption: Decision matrix for adamantane cytotoxicity testing.[2] Red paths indicate interference risks; Green paths indicate robust assay choices.
Detailed Experimental Protocols
Protocol A: Optimized MTT Assay for Lipophilic Antivirals
Designed for MDCK (Madin-Darby Canine Kidney) cells, the standard host for Influenza studies.
Reagents:
MTT Reagent: 5 mg/mL in PBS (sterile filtered).
Solubilization Buffer: 100% DMSO (Acidified isopropanol is less effective for rigid adamantanes).
Test Compounds: Amantadine/Rimantadine derivatives dissolved in DMSO (Stock 100 mM).
Workflow:
Seeding: Plate MDCK cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂ to reach 90% confluency (critical for viral infection models).
Treatment:
Prepare serial dilutions of adamantane derivatives in maintenance medium (serum-free or 1% FBS).
Critical Control: Include a "Vehicle Only" control matching the highest DMSO concentration (must be <0.5%).
MTT Addition: Add 10 µL of MTT stock per well. Incubate for 2–4 hours. Watch for purple precipitate.
Solubilization (The Critical Step):
Carefully aspirate medium without disturbing the cell monolayer/crystals.
Add 100 µL 100% DMSO .
Shake plate on an orbital shaker for 10 minutes at room temperature.
Readout: Measure Absorbance at 570 nm (Reference: 650 nm).
Protocol B: High-Sensitivity ATP Luminescence (Screening Mode)
Best for high-throughput screening of novel derivatives.
Workflow:
Seeding: Plate cells (MDCK, Vero, or A549) at
cells/well in opaque-walled white plates (prevents light bleed).
Treatment: Treat with compounds for 48h as described above.
Equilibration: Bring the assay plate and the CellTiter-Glo® reagent to room temperature (approx. 30 mins). Cold reagent results in uneven luminescence.
Lysis & Reaction:
Add volume of reagent equal to the volume of cell culture medium (e.g., 100 µL reagent to 100 µL medium).
Mix on orbital shaker for 2 minutes (induces lysis).
Incubate at RT for 10 minutes (stabilizes signal).
Readout: Measure Total Luminescence (Integration time: 0.5–1.0 second/well).
Data Analysis & Validation
Calculating the Selectivity Index (SI)
The safety profile of an adamantane antiviral is defined by its Selectivity Index.[2]
CC50 (50% Cytotoxic Concentration):
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis).
Fit using a non-linear regression (4-parameter logistic model).
Formula:
SI Calculation:
Note: A viable drug candidate typically requires an SI > 10. For adamantanes, due to CNS side effect potential, an SI > 50 is preferred in early in vitro screens.
Workflow Visualization
Caption: Experimental workflow for determining Selectivity Index (SI).
References
Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice? Retrieved from [Link]
Zandi, K., et al. (2021). In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides. Viruses. Retrieved from [Link][4][5][6][7][8]
Tanner, E.J., et al. (2005). The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus. Chemistry & Biology. Retrieved from [Link]
Wleklik, M., et al. (2024).[9] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Retrieved from [Link]
Mosmann, T. (1983).[10] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. (Foundational Method).
Repetto, G., et al. (2008). Neutral Red Uptake Assay for the Estimation of Cell Viability/Cytotoxicity. Nature Protocols. (Reference for interference mechanisms).
A Comprehensive Guide to the Safe Disposal of 3-pyrrolidin-1-yladamantan-1-ol Hydrochloride
For professionals engaged in the intricate landscape of drug discovery and scientific research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, envir...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals engaged in the intricate landscape of drug discovery and scientific research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-pyrrolidin-1-yladamantan-1-ol Hydrochloride (CAS No. 1052406-65-1). As specific safety and toxicity data for this compound are not extensively published, this protocol is grounded in a conservative hazard assessment based on its constituent chemical moieties—adamantane and pyrrolidine—and aligns with federal and institutional standards for hazardous waste management.
Part 1: Hazard Assessment and Waste Characterization
The principle of "assume hazardous" is paramount for novel or under-documented research chemicals. A thorough analysis of the molecule's structure informs our disposal strategy. 3-pyrrolidin-1-yladamantan-1-ol hydrochloride is composed of a bulky, lipophilic adamantane core, a basic pyrrolidine ring, and a hydrochloride salt.
Adamantane Moiety : The adamantane cage itself is a rigid, saturated hydrocarbon. While generally of low toxicity to humans, related structures are recognized for their potential persistence in the environment and may be harmful to aquatic life with long-lasting effects.[1]
Pyrrolidine Moiety : This is the primary source of acute chemical hazards. Pyrrolidine, the parent compound, is a cyclic amine that is classified as a flammable liquid, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[2][3]
Hydrochloride Salt : The hydrochloride form renders the molecule more water-soluble than its free base. However, it remains a potent chemical that can be corrosive and irritating.
Based on this analysis, all waste containing 3-pyrrolidin-1-yladamantan-1-ol hydrochloride must be classified and handled as Hazardous Chemical Waste , with potential for corrosivity, toxicity, and long-term environmental harm.
Table 1: Inferred Hazard Profile and Chemical Data
Property
Value / Assessment
Source / Rationale
Chemical Name
3-pyrrolidin-1-yladamantan-1-ol hydrochloride
CAS Number
1052406-65-1
Molecular Formula
C₁₄H₂₄ClNO
Molecular Weight
257.8 g/mol
Physical Form
Solid
Assumed from similar compounds.
Inferred GHS Hazards
H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.
Inferred from pyrrolidine and adamantane moieties.[1][3][4][5]
Waste Classification
Hazardous Chemical Waste
Based on composite hazard assessment.
Part 2: Essential Safety and Handling Protocols
Before any disposal-related activities commence, ensuring personal and environmental safety is critical. Adherence to these protocols establishes a self-validating system of safety.
Personal Protective Equipment (PPE) : At a minimum, all handling of this compound and its waste must be done while wearing:
Engineering Controls : Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of airborne particulates and potential vapors.[6]
Emergency Preparedness : Ensure an eyewash station, safety shower, and a spill kit rated for chemical spills are unobstructed and immediately accessible.[7] All personnel must be trained on their location and use.[8]
Part 3: Step-by-Step Disposal and Decontamination Workflow
Disposal of 3-pyrrolidin-1-yladamantan-1-ol hydrochloride is a multi-step process that requires careful execution from collection to final handoff. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash .[1][9]
Step 1: Waste Segregation
Proper segregation is the first line of defense against dangerous chemical reactions.
Isolate this Waste Stream : Do not mix waste containing 3-pyrrolidin-1-yladamantan-1-ol hydrochloride with other chemical waste streams.[1]
Avoid Incompatibles : Pay special attention to keeping this waste separate from strong oxidizing agents and strong bases.[10][11] Contact with strong bases could deprotonate the hydrochloride, potentially liberating the more volatile and flammable pyrrolidine free base.
Waste Segregation and Incompatibility Diagram.
Step 2: Waste Collection and Containerization
Container Selection : Use only designated, chemically compatible hazardous waste containers, such as those made of glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-on cap.[6][12] Do not leave a funnel in the container opening.[12]
Solid Waste : Collect any unused or contaminated solid 3-pyrrolidin-1-yladamantan-1-ol hydrochloride directly into the waste container.
Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container.
Step 3: Rigorous Labeling
Proper labeling is a critical regulatory requirement enforced by agencies like the EPA and OSHA.[13][14] Your institution's EHS office will not accept improperly labeled waste.
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
The full chemical name: "3-pyrrolidin-1-yladamantan-1-ol Hydrochloride" . Do not use abbreviations.[12]
The CAS Number : 1052406-65-1.
For liquid waste, list all chemical components including solvents and their approximate percentages.[6][14]
An indication of the primary hazards: "Toxic, Corrosive, Ecotoxic" .
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[12]
The SAA must be a well-ventilated area, away from heat sources, and physically segregated from the incompatible chemicals mentioned in Step 1.[1]
Step 5: Final Disposal Procedure
The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1]
Contact your EHS office to schedule a pickup when the container is approximately 90% full.[12] Do not overfill containers.
The standard and required method for final disposal of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[1]
Step 6: Decontamination of Equipment and Containers
Labware and Surfaces : Thoroughly decontaminate any non-disposable labware or surfaces that have come into contact with the chemical.
Perform an initial rinse with a suitable solvent (e.g., ethanol or acetone).
Crucially, collect this initial solvent rinsate as hazardous waste in your designated container.[1][6]
Follow with a standard wash using soap and water.
Empty Reagent Bottles : An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
Perform a "triple rinse" procedure: rinse the empty container three times with a small amount of a suitable solvent.[6]
Allow the container to air dry completely in a fume hood.
Once dry, completely deface or remove the original label.[6] The decontaminated and defaced container can now typically be disposed of as regular glass or plastic waste, according to your institution's specific policies.
Disposal and Decontamination Decision Workflow.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally sound disposal of 3-pyrrolidin-1-yladamantan-1-ol hydrochloride, thereby upholding the highest standards of laboratory practice and institutional responsibility.
References
BenchChem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Safety Resources.
PubChem. (n.d.). Pyrrolidin-3-one hydrochloride.
British Pharmacopoeia Commission. (2013, July 4). Safety data sheet - Triprolidine hydrochloride.
HazMat Tool. (n.d.). UN 1922: Pyrrolidine - Substance information.
Fisher Scientific. (n.d.). Safety Data Sheet - Pyrrolidine.
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern Research Safety website.
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
Mehta, P., et al. (2021).
Chatfield, D. H., & Green, J. N. (1976). Plasma and urine concentrations of a new adamantane derivative. British Journal of Clinical Pharmacology, 3(3), 475–478.
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).